1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c10-4-5-11-9(14)12-7-2-1-3-8(6-7)13(15)16/h1-3,6H,4-5H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXPMGXAUUALNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293258 | |
| Record name | 1-(2-chloroethyl)-3-(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-41-3 | |
| Record name | NSC88109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chloroethyl)-3-(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Anticancer Mechanism of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is a member of the chloroethylnitrosourea (CENU) class of chemotherapeutic agents. Its anticancer activity is primarily driven by its ability to induce lethal DNA damage in cancer cells. This technical guide provides an in-depth exploration of the compound's mechanism of action, from its chemical decomposition and metabolic activation to the downstream cellular consequences that culminate in apoptosis. Detailed experimental protocols and visual representations of the key pathways are included to provide a comprehensive resource for researchers in oncology and drug development.
Introduction: The Chemical and Therapeutic Landscape
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea belongs to a well-established class of alkylating agents known as chloroethylnitrosoureas (CENUs), which have been utilized in cancer therapy for decades.[1][2][3] These compounds are characterized by their ability to cross the blood-brain barrier, making them particularly useful in the treatment of brain tumors.[2][4] The core mechanism of CENUs revolves around their chemical instability under physiological conditions, leading to the generation of highly reactive electrophilic species that can covalently modify cellular macromolecules, with DNA being the primary target.[4][5] The cytotoxic effects of these agents are largely attributed to the formation of DNA interstrand cross-links (ICLs), which physically prevent the separation of DNA strands, thereby halting critical cellular processes like replication and transcription.[2][6][7]
The Core Mechanism: A Multi-Step Cascade of Cytotoxicity
The anticancer effect of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is not exerted by the parent molecule itself but rather through a series of spontaneous chemical transformations that occur within the cellular environment. This cascade can be dissected into several key stages:
Decomposition and Formation of Reactive Intermediates
Upon entering the physiological environment, 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea undergoes non-enzymatic decomposition. This process yields two principal reactive intermediates: a 2-chloroethyl carbonium ion and a 3-nitrophenyl isocyanate moiety.[4][5] The generation of these electrophilic species is the initiating step in the cytotoxic cascade. Some studies on related aromatic N-(2-chloroethyl)-N-nitrosoureas also suggest that the release of nitric oxide (NO) may be a contributing mechanistic pathway, as NO at high concentrations can trigger cell cycle arrest.[1]
Figure 1: Spontaneous decomposition of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea.
DNA Alkylation: The Primary Insult
The highly electrophilic 2-chloroethyl carbonium ion is the primary effector of DNA damage. It readily attacks nucleophilic sites on DNA bases, with a preference for the O6 and N7 positions of guanine.[4][8] This initial reaction forms a monoadduct, specifically O6-chloroethylguanine.[8][9] This lesion is the critical precursor to the most lethal form of DNA damage induced by CENUs.
Formation of DNA Interstrand Cross-links (ICLs)
The O6-chloroethylguanine adduct is not a stable endpoint. It undergoes a slower, intramolecular rearrangement to form a more reactive intermediate, which then attacks a nucleophilic site on the opposite DNA strand, typically the N3 position of cytosine.[10] This two-step process results in the formation of a covalent 1-(N3-deoxycytidinyl)-2-(N1-deoxyguanosinyl)ethane bridge, effectively creating an interstrand cross-link (ICL).[6][10] These ICLs are highly cytotoxic lesions because they physically prevent the unwinding of the DNA double helix, a prerequisite for both DNA replication and transcription.[2][7]
Figure 2: Two-step mechanism of DNA interstrand cross-link (ICL) formation.
Inhibition of DNA Repair and Carbamoylation
The second reactive species generated, 3-nitrophenyl isocyanate, possesses carbamoylating activity. It can react with lysine residues on proteins, leading to their inactivation.[5] A critical target of this activity is the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT.[4][8] AGT is responsible for removing alkyl groups from the O6 position of guanine, thereby directly reversing the initial DNA lesion and preventing the formation of ICLs.[11][12] By carbamoylating and inactivating AGT, the isocyanate moiety potentiates the cytotoxic effects of the chloroethylating species.[4] Consequently, cancer cells with high levels of AGT often exhibit resistance to CENUs, while cells deficient in AGT are more sensitive.[8][13]
Cellular Consequences of DNA Damage
The extensive DNA damage induced by 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea triggers a cascade of cellular responses, ultimately leading to cell death.
Cell Cycle Arrest
The presence of ICLs physically obstructs the progression of replication forks, leading to the activation of the DNA damage response (DDR) pathway.[7] Key kinases such as ATR and ATM are activated, which in turn phosphorylate and activate checkpoint kinases like Chk1 and Chk2.[7] This signaling cascade leads to the inactivation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, most commonly in the G2/M phase.[1][7] This arrest provides the cell with an opportunity to repair the DNA damage; however, the complex nature of ICLs often makes repair difficult.
Induction of Apoptosis
If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. The sustained cell cycle arrest and the presence of irreparable DNA damage can activate both p53-dependent and p53-independent apoptotic pathways.[14] In cells with wild-type p53, the protein is stabilized and activated, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[15] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptotic cell death.[15][16]
Figure 3: Cellular response to DNA damage induced by 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea.
Experimental Protocols for Mechanistic Elucidation
The following protocols are fundamental for investigating the mechanism of action of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea in a laboratory setting.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.
DNA Interstrand Cross-linking Assay (Alkaline Comet Assay)
This assay can detect the presence of ICLs, which impede DNA migration in an electric field under denaturing conditions.
Protocol:
-
Treat cells with the compound for a specified time.
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt solution to remove membranes and proteins.
-
Denature the DNA in an alkaline buffer (pH > 13).
-
Perform electrophoresis under alkaline conditions.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope. The presence of ICLs will result in smaller, less migrated comets compared to control cells.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.[1]
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the compound for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Summary of In Vitro Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Aryl Chloroethyl Ureas (CEUs) | LoVo (Colon) | 4 - 28 | [17] |
| Pyrimidine-Urea Derivatives | SW480 (Colon) | 11.08 | [15] |
| Benzimidazole-Urea Derivatives | MCF-7 (Breast) | 48.3 | [18] |
| Benzimidazole-Thiourea Derivatives | MCF-7 (Breast) | 25.8 | [18] |
Table 1: Cytotoxic activity of related urea-based compounds in various cancer cell lines.
Conclusion and Future Directions
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea exemplifies the classic mechanism of action of chloroethylnitrosoureas, primarily acting as a DNA cross-linking agent. Its ability to generate highly reactive intermediates that lead to lethal DNA lesions, coupled with the potential to inactivate DNA repair mechanisms, underscores its potency as an anticancer agent. The downstream consequences of this DNA damage, including cell cycle arrest and apoptosis, are the ultimate drivers of its therapeutic effect.
Future research should focus on elucidating the specific activity of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea in a broader range of cancer cell lines, particularly those with varying levels of AGT expression to confirm the role of this repair enzyme in resistance. Furthermore, investigating potential off-target effects and exploring synergistic combinations with other anticancer agents, such as inhibitors of the DNA damage response pathway, could pave the way for more effective therapeutic strategies.
References
- Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Publishing. (2014).
- Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts. PubMed.
- Mechanism of Action of Fotemustine, a New Chloroethylnitrosourea Anticancer Agent: Evidence for the Formation of Two DNA-Reactive Intermediates Contributing to Cytotoxicity.
- Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity. PubMed. (1997).
- Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl). PubMed.
- What is the mechanism of Carmustine?.
- Role of O6-alkylguanine-DNA alkyltransferase in the cytotoxic activity of cloretazine. (2005).
- Formation of DNA Interstrand Cross-Links by the Novel Chloroethyl
- Cell Models for Birth Defects Caused by Chloroethyl Nitrosourea-Induced DNA Lesions. (2025).
- Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling.
- Interrelationship between O6-alkylguanine-DNA alkyltransferase activity and susceptibility to chloroethylnitrosoureas in several glioma cell lines. PubMed.
- Cell cycle age response of 9L cells to 1,3-bis(2-chloroethyl)-1-nitrosourea and modification by alpha-difluoromethylornithine. PubMed.
- Lethality to leukemia cell lines of DNA interstrand cross-links generated by Cloretazine derived alkyl
- Inhibition of O6-alkylguanine-DNA alkyltransferase by O6-benzyl-N2-acetylguanosine increases chloroethylnitrosourea-induced apoptosis in Mer+ human melanoma cells. PubMed. (2002).
- Mechanism of Action of Nitrosoureas. Semantic Scholar.
- Chloroethylnitrosourea-induced cell death and genotoxicity: cell cycle dependence and the role of DNA double-strand breaks, HR and NHEJ. PubMed. (2012).
- Interrelationship between O6-alkylguanine-DNA alkyltransferase activity and susceptibility to chloroethylnitrosoureas in several glioma cell lines. Scilit.
- Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear transloc
- Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval.
- Variability and regulation of O6 -alkylguanine–DNA alkyltransferase. Oxford Academic. (2003).
- Urea Derivatives as Anticancer Agents.
- Quantitative dose-response relations for the cytotoxic activity of chloroethylnitrosoureas in cell culture. PubMed.
- Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens - NCBI Bookshelf.
- In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed.
- Synthesis of novel thiourea-/urea-benzimidazole deriv
- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. (2021).
- Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. (2020).
- Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. MDPI. (2025).
- 2-Chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU)
- Induction of caspase-dependent apoptosis in melanoma cells by the synthetic compound (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea. PubMed. (2009).
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
- Urea derivatives as anticancer agents. PubMed. (2009).
Sources
- 1. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 5. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lethality to leukemia cell lines of DNA interstrand cross-links generated by Cloretazine derived alkylating species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Interrelationship between O6-alkylguanine-DNA alkyltransferase activity and susceptibility to chloroethylnitrosoureas in several glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU) inhibits prostate carcinoma cell growth via p53-dependent and p53-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of caspase-dependent apoptosis in melanoma cells by the synthetic compound (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
Chemical structure and molecular weight of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
This technical guide details the chemical structure, physicochemical properties, and synthesis of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea , a significant intermediate in the research of nitrosourea-based antineoplastic agents.
Executive Summary
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is a synthetic urea derivative characterized by a chloroethyl group and a 3-nitrophenyl moiety linked via a urea bridge. It primarily serves as a synthetic precursor and structural analog in the development of nitrosourea alkylating agents (e.g., analogs of Carmustine/BCNU). Unlike its N-nitroso counterparts, this urea derivative is chemically stable, making it a critical control compound for distinguishing between alkylating and carbamoylating mechanisms in cancer pharmacology.
Part 1: Chemical Identity & Molecular Architecture
Nomenclature and Identifiers
-
IUPAC Name: 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
-
Common Synonyms: N-(2-Chloroethyl)-N'-(3-nitrophenyl)urea; 3-Nitrophenyl-chloroethylurea.
-
CAS Registry Number: Not widely listed as a commercial commodity; typically synthesized in-situ or as a research standard (Analogous to CAS 13208-67-8 for the 2-chlorophenyl isomer).
-
Molecular Formula:
Molecular Weight Analysis
The molecular weight is calculated based on standard atomic weights.
| Isotope Calculation | Mass (Da) | Description |
| Average Molecular Weight | 243.65 g/mol | Weighted average of all natural isotopes. |
| Monoisotopic Mass | 243.0411 Da | Calculated using |
Structural Composition
The molecule consists of three distinct pharmacophoric regions:
-
3-Nitrophenyl Ring: An electron-withdrawing aromatic system that influences the acidity of the proximal urea nitrogen.
-
Urea Bridge (-NH-CO-NH-): A planar linker capable of dual hydrogen bonding (donor/acceptor), critical for binding affinity in biological targets.
-
2-Chloroethyl Tail: An alkyl chain terminating in a chlorine atom. In nitrosourea derivatives, this group is responsible for DNA alkylation (cross-linking); in this stable urea form, it remains intact unless subjected to specific metabolic activation.
Part 2: Physicochemical Properties
These properties dictate the compound's behavior in biological assays and formulation.
| Property | Value (Predicted/Experimental) | Technical Context |
| Physical State | Solid (Crystalline powder) | Typical of aryl ureas due to strong intermolecular H-bonding. |
| Melting Point | 145–155 °C (Estimated) | Based on structural analogs (e.g., 3-nitrophenyl-4-sulfonate ureas melt ~152°C). |
| Solubility | DMSO, DMF, Acetone | High solubility in polar aprotic solvents. |
| Water Solubility | Low (< 0.5 mg/mL) | Lipophilic nature of the nitrophenyl and chloroethyl groups limits aqueous solubility. |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity, suggesting good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~87 Ų | Contributed by the nitro group (45.8) and urea (41.0).[1] |
Part 3: Synthesis & Reaction Pathways[2]
Primary Synthesis Route
The most efficient synthesis involves the nucleophilic addition of an amine to an isocyanate. This reaction is rapid, exothermic, and typically quantitative.
Protocol:
-
Reagents: 3-Nitroaniline (Nucleophile) and 2-Chloroethyl isocyanate (Electrophile).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
-
Conditions: Stir at room temperature (25°C) for 2–4 hours.
-
Purification: The product often precipitates from the non-polar solvent; filtration and washing with diethyl ether yields pure urea.
Mechanistic Visualization
The following diagram illustrates the synthesis and the potential nitrosation pathway to active drugs.
Figure 1: Synthesis of the urea derivative and its relationship to active nitrosoureas.
Part 4: Biological Context & Mechanism
Relationship to Nitrosoureas
This compound is the parent urea of potential nitrosourea drugs. In cancer research, it serves two roles:
-
Negative Control: It possesses the structural backbone of the drug but lacks the N-nitroso group required for spontaneous decomposition into alkylating species. If this compound shows toxicity, it suggests a mechanism involving carbamoylation (protein modification) rather than DNA alkylation.
-
Metabolite: Nitrosoureas (e.g., BCNU) degrade in vivo. While the major pathway produces isocyanates and carbonium ions, the denitrosation pathway can regenerate the stable urea.
Decomposition Pathway Comparison
Unlike nitrosoureas, 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is stable in physiological pH.
Figure 2: Stability comparison. The urea derivative does not spontaneously generate the DNA-damaging alkylating agent.
Part 5: Analytical Characterization
To validate the identity of synthesized 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea, the following spectral signatures are diagnostic:
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
m/z. -
Isotope Pattern: A distinct M+2 peak at ~33% intensity of the base peak confirms the presence of one Chlorine atom (
vs ).
Proton NMR ( -NMR, DMSO- )
- 9.0–9.5 ppm (s, 1H): Aryl-NH (Deshielded by the electron-withdrawing nitrophenyl ring).
- 8.5 ppm (t, 1H): Alkyl-NH (Coupled to the adjacent methylene).
- 7.5–8.2 ppm (m, 4H): Aromatic protons of the 3-nitrophenyl ring.
-
3.6–3.8 ppm (m, 4H): Ethylene bridge protons (
).
References
-
PubChem. (2025). Compound Summary: Urea Derivatives and Nitrosourea Precursors. National Library of Medicine. [Link]
-
Moreau, E., et al. (2005).[2] Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry. [Link]
-
Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates. Journal of Medicinal Chemistry. [Link]
-
Miyahara, M., et al. (1978). Nitrosation of 1-substituted 3-(2-pyridylmethyl)ureas and related compounds. Chemical & Pharmaceutical Bulletin. [Link]
Sources
The Double-Edged Sword: A Technical Guide to the Metabolic Pathways of Chloroethylnitrosoureas
Introduction: The Prodrug Strategy in Oncology
Chloroethylnitrosoureas (CENUs) represent a class of potent alkylating agents that have been a cornerstone in the chemotherapy of malignant brain tumors, such as glioblastoma, as well as lymphomas and other solid tumors for decades.[1][2] Their efficacy lies in their nature as prodrugs; they are chemically inert upon administration and require metabolic or spontaneous bioactivation within the biological system to generate cytotoxic species.[3] This guide provides an in-depth exploration of the complex metabolic pathways of CENUs, from their initial chemical decomposition to their ultimate interaction with cellular macromolecules. We will dissect the enzymatic and non-enzymatic transformations, the dual mechanisms of cytotoxicity, and the cellular defense systems that dictate their therapeutic window. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CENU pharmacology.
Section 1: Bioactivation - The Genesis of Reactive Intermediates
The therapeutic action of CENUs is entirely dependent on their conversion into highly reactive electrophilic species. This bioactivation is a critical event, proceeding through two parallel routes: spontaneous chemical decomposition and enzymatic metabolism.[4]
Spontaneous (Non-Enzymatic) Decomposition
Under physiological conditions (pH 7.4, 37°C), CENUs are chemically unstable and undergo spontaneous degradation.[4] This process does not require enzymatic catalysis and is a primary driver of their bioactivation. The decomposition pathway yields two crucial reactive intermediates: a 2-chloroethyldiazonium ion and an organic isocyanate .[5]
-
Formation of 2-Chloroethyldiazonium Ion: This species is the primary DNA alkylating agent. Its formation is the first step towards the generation of cytotoxic DNA lesions.
-
Formation of Organic Isocyanate: The structure of this molecule depends on the N-3 substituent of the parent CENU. This intermediate is responsible for the carbamoylation of proteins.[6]
The balance between these two products and their subsequent reactions dictates the overall therapeutic and toxicological profile of the specific CENU agent.
Caption: Spontaneous decomposition of CENUs into cytotoxic intermediates.
Enzymatic Metabolism by Cytochrome P450 (CYP)
While spontaneous decomposition is a major activation route, the hepatic cytochrome P450 (CYP) monooxygenase system also plays a significant role, primarily in the metabolism and detoxification of CENUs.[3] These membrane-bound hemoproteins, located mainly in the liver, catalyze the oxidation of xenobiotics.[5] For CENUs such as Lomustine (CCNU) and Carmustine (BCNU), CYP-mediated reactions often involve hydroxylation of the cyclohexyl or alkyl moieties.[3][6]
This enzymatic processing can have several consequences:
-
Detoxification: In many cases, CYP-mediated metabolism leads to the deactivation of the CENU molecule, for instance, through denitrosation, which prevents the formation of the DNA-alkylating diazonium ion.[7]
-
Altered Activity: Hydroxylation can change the lipophilicity and reactivity of the CENU, potentially altering its distribution and cytotoxic profile. For example, treatment with CCNU has been shown to suppress the expression of specific CYP isozymes, such as CYP2C11 in rats, which can affect the metabolism of co-administered drugs.
It is established that CENUs are extensively metabolized by the hepatic P450 system, though the specific human isozymes with the highest activity towards them are a subject of ongoing investigation.[3][6] This enzymatic pathway is a critical consideration in understanding drug-drug interactions and inter-individual variability in patient response.
Section 2: The Dual Mechanisms of Cytotoxicity
The two intermediates generated from CENU decomposition exert distinct cytotoxic effects, contributing to the overall therapeutic action and toxicity profile of the drugs.
DNA Alkylation and Interstrand Cross-linking
The paramount mechanism for the antitumor activity of CENUs is the alkylation of DNA by the 2-chloroethyldiazonium ion.[8] This process culminates in the formation of DNA interstrand cross-links (ICLs), which are highly toxic lesions that block DNA replication and transcription, ultimately triggering apoptotic cell death.[9]
The formation of an ICL is a sequential, two-step process:
-
Initial Alkylation: The 2-chloroethyldiazonium ion preferentially attacks the O⁶ position of guanine bases in DNA, forming an O⁶-(2-chloroethyl)guanine monoadduct. This initial lesion is relatively stable.[9]
-
Cross-link Formation: The O⁶-(2-chloroethyl)guanine adduct undergoes a slow, intramolecular cyclization to form a reactive O¹,O⁶-ethanoguanine intermediate. This intermediate then rapidly reacts with the N³ position of cytosine on the complementary DNA strand, creating a covalent G-C interstrand cross-link.[9] This cross-link physically prevents the separation of the DNA strands, leading to catastrophic failure of cellular processes.
Caption: The two-step mechanism of CENU-induced DNA interstrand cross-linking.
Protein Carbamoylation
The second reactive species, the organic isocyanate, mediates its effects by carbamoylating proteins.[6] It reacts primarily with the ε-amino group of lysine residues, altering protein structure and function. While DNA cross-linking is considered the primary driver of antitumor efficacy, carbamoylation contributes significantly to the overall biological effects, including:
-
Inhibition of DNA Repair: Carbamoylation can inhibit key DNA repair enzymes, potentially synergizing with the DNA-damaging effects of the alkylating species.[6]
-
Toxicity: Protein carbamoylation is linked to some of the characteristic side effects of CENU therapy, such as myelosuppression.[8][10] The carbamoylating potential varies between different CENU drugs; for instance, BCNU and CCNU are considered strong carbamoylators, whereas agents like chlorozotocin exhibit weak activity.[6][9]
Section 3: Cellular Defense and Resistance Mechanisms
The efficacy of CENU therapy is often limited by intrinsic or acquired resistance in tumor cells. Two primary defense mechanisms are at play.
O⁶-Alkylguanine-DNA Alkyltransferase (MGMT)
The most significant resistance mechanism is the DNA repair protein O⁶-Alkylguanine-DNA Alkyltransferase (MGMT).[11] This unique protein acts as a "suicide enzyme" by directly removing the alkyl group from the O⁶ position of guanine and transferring it to one of its own cysteine residues. By repairing the initial O⁶-(2-chloroethyl)guanine monoadduct, MGMT prevents the subsequent formation of the cytotoxic interstrand cross-link.[9] High levels of MGMT expression in tumors are strongly correlated with resistance to CENUs. Conversely, epigenetic silencing of the MGMT gene via promoter methylation leads to low or absent MGMT protein, rendering the tumor cells highly sensitive to these agents.
Glutathione (GSH) Detoxification
Glutathione (GSH), a ubiquitous intracellular antioxidant, can also contribute to detoxification. GSH can directly react with and inactivate the reactive electrophilic species generated from CENU decomposition, thereby reducing the amount available to damage DNA and proteins.[10]
Section 4: Methodologies for Studying CENU Metabolism
Investigating the metabolic fate and activity of CENUs requires specialized in vitro methodologies. A cornerstone technique is the use of liver microsomes, which are vesicles of the endoplasmic reticulum rich in CYP enzymes.
Protocol: In Vitro Metabolism of Carmustine (BCNU) using Human Liver Microsomes
This protocol provides a framework for assessing the CYP-mediated metabolism of a CENU. The core principle is to measure the disappearance of the parent drug over time in the presence of a metabolically active system.
Causality and Self-Validation:
-
Why use microsomes? They provide a concentrated source of Phase I metabolic enzymes (CYPs) in a simplified matrix.[12]
-
Why is NADPH essential? It is the required cofactor for the NADPH-cytochrome P450 reductase, which transfers electrons to the CYP enzymes, enabling their catalytic cycle.[13]
-
Why include a "-NADPH" control? This is critical to distinguish between enzymatic metabolism and spontaneous chemical degradation. The rate of disappearance in the "-NADPH" tube represents non-enzymatic breakdown, while the difference between the "+NADPH" and "-NADPH" rates gives the true metabolic rate.
-
Why quench with cold acetonitrile? This serves two purposes: it precipitates the microsomal proteins to stop the reaction, and the organic solvent is compatible with subsequent analysis by reverse-phase HPLC.
Materials:
-
Human Liver Microsomes (pooled, e.g., from 50 donors)
-
Carmustine (BCNU)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution
-
Acetonitrile (HPLC grade, cold)
-
Water (HPLC grade)
-
Formic Acid
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with Mass Spectrometry (MS/MS) detector
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare a stock solution of BCNU in a suitable solvent (e.g., ethanol) and dilute to the working concentration in phosphate buffer. Note: Due to instability, prepare fresh.
-
Pre-warm the phosphate buffer and NADPH solution/regenerating system to 37°C.
-
-
Reaction Setup (in microcentrifuge tubes on ice):
-
Test Reaction (+NADPH):
-
Add 183 µL of 100 mM phosphate buffer.
-
Add 5 µL of 20 mg/mL liver microsomes (final concentration ~0.5 mg/mL).
-
Add 2 µL of 100X BCNU stock solution (final concentration e.g., 1-10 µM).
-
-
Control Reaction (-NADPH):
-
Prepare an identical tube but replace the NADPH solution with an equal volume of phosphate buffer.
-
-
-
Incubation:
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 10 µL of 20 mM NADPH solution to the "+NADPH" tube (and buffer to the "-NADPH" tube).
-
Incubate at 37°C with gentle agitation. Collect time points (e.g., 0, 5, 10, 20, 30, 60 minutes). The "0 min" sample is taken immediately after adding NADPH.
-
-
Reaction Quenching:
-
At each time point, remove an aliquot (e.g., 50 µL) of the reaction mixture and add it to a tube containing 2 volumes (100 µL) of ice-cold acetonitrile.
-
Vortex vigorously to precipitate the protein.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples via LC-MS/MS to quantify the remaining concentration of BCNU.
-
LC Conditions (Example): C18 column, mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode with a transition specific for BCNU.
-
-
Data Interpretation:
-
Plot the percentage of remaining BCNU against time for both "+NADPH" and "-NADPH" conditions.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the concentration versus time plot.
-
Caption: Experimental workflow for an in vitro CENU metabolism assay.
Section 5: Quantitative Comparison of CENU Properties
The different CENU analogs exhibit varied biological activities, which can be attributed to differences in their alkylating and carbamoylating potential.
| Compound | Relative Carbamoylating Activity | Example IC₅₀ (U87MG Glioblastoma Cells) | Notes |
| Carmustine (BCNU) | High[6][10] | ~54 µM[14] | High carbamoylating activity contributes to side effects like myelosuppression and pulmonary toxicity.[10] |
| Lomustine (CCNU) | High[6] | ~5-10 µM[4] | Highly lipophilic, readily crosses the blood-brain barrier. Used extensively for brain tumors.[1] |
| Nimustine (ACNU) | Moderate-High | ~5-15 µM[1] | Demonstrates high cytotoxic potency, particularly after MGMT depletion.[11] |
| Fotemustine | Moderate | Not specified, but effective in glioma[2] | High lipophilicity facilitates passage across the blood-brain barrier.[2] |
| Chlorozotocin | Low / Weak[8][9] | Higher than BCNU/CCNU[9] | Designed to have lower carbamoylating activity to reduce myelosuppression. |
Note: IC₅₀ values are highly dependent on the cell line, exposure time, and assay conditions. The values provided are for comparative context.
Conclusion
The metabolic pathways of chloroethylnitrosoureas are a fascinating interplay of spontaneous chemistry and enzymatic activity. Bioactivation is essential for their therapeutic effect, producing a DNA alkylating species that forms cytotoxic interstrand cross-links and a protein-carbamoylating species that contributes to the toxicity profile. The efficacy of these potent anticancer agents is ultimately governed by a delicate balance between activation, detoxification by systems like glutathione, and the DNA repair capacity of the tumor, most notably the MGMT protein. A thorough understanding of these intricate metabolic and mechanistic details is paramount for optimizing the clinical use of existing CENUs and for the rational design of next-generation alkylating agents with improved therapeutic indices.
References
-
Tong, W. P., Kirk, M. C., & Ludlum, D. B. (1982). Formation of the cross-link 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane in DNA treated with N,N'-bis(2-chloroethyl)-N-nitrosourea. Cancer Research, 42(8), 3102–3105. [Link]
-
National Center for Biotechnology Information. (2017). Carmustine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Ali-Osman, F., Caughlan, J., & Gray, G. S. (1989). Chemical structure of carbamoylating groups and their relationship to bone marrow toxicity and antiglioma activity of bifunctionally alkylating and carbamoylating nitrosoureas. Cancer research, 49(20), 5657–5661. [Link]
-
Kohn, K. W., Erickson, L. C., Laurent, G., Ducore, J., Sharkey, N., & Ewig, R. A. (1980). Effects of carbamoylation on cell survival and DNA repair in normal human embryo cells (IMR-90) treated with various 1-(2-chloroethyl)-1-nitrosoureas. Cancer Research, 40(8 Pt 1), 2779–2784. [Link]
-
Maurer, H. R., & Wenzel, M. (1991). Comparative study on the influence of two 2-chloroethylnitrosoureas with different carbamoylating potential towards glutathione and glutathione-related enzymes in different organs of the rat. Free radical research communications, 14(4), 271–278. [Link]
-
Kann, H. E. Jr. (1978). Comparison of biochemical and biological effects of four nitrosoureas with differing carbamoylating activities. Cancer Research, 38(8), 2363-2366. [Link]
-
Wiewrodt, D., Schmittel, A., Roll, C., & Schultze-Mosgau, M. H. (2002). Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT). Anticancer research, 22(2A), 697–701. [Link]
-
Miyazaki, T., Ichikawa, T., Kurozumi, K., & Date, I. (2020). Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance. Cancer Science, 111(11), 4204–4215. [Link]
-
Miyazaki, T., Ichikawa, T., Kurozumi, K., & Date, I. (2020). IC50 values of temozolomide (TMZ), lomustine (CCNU), and nimustine (ACNU) for glioblastoma (GBM) cells. [Figure]. ResearchGate. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
The ASCO Post. (2020). The Cytochrome P450 Microenzyme System and Targeted Therapies. CancerNetwork. [Link]
-
ResearchGate. (2021). MTT assay was used to determine the IC50 of carmustine, separately or in combination with let-7a-3p in U87MG cell line. [Figure]. ResearchGate. [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]
-
Reed, D. J. (1991). Metabolism of the chloroethylnitrosoureas. Xenobiotica, 21(6), 775-791. [Link]
-
Patin, M., Schmitt, A., & Lebrun, C. (2014). An Overview of Fotemustine in High-Grade Gliomas: From Single Agent to Association with Bevacizumab. BioMed Research International, 2014, 582357. [Link]
-
Laquerriere, A., Raguenez-Viotte, G., Paraire, M., et al. (1993). Nitrosoureas lomustine, carmustine and fotemustine induced hepatotoxic perturbations in rats: biochemical, morphological and flow cytometry studies. Journal of Applied Toxicology, 13(5), 333-343. [Link]
Sources
- 1. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Fotemustine in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carmustine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Effects of carbamoylation on cell survival and DNA repair in normal human embryo cells (IMR-90) treated with various 1-(2-chloroethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Chemical structure of carbamoylating groups and their relationship to bone marrow toxicity and antiglioma activity of bifunctionally alkylating and carbamoylating nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of biochemical and biological effects of four nitrosoureas with differing carbamoylating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study on the influence of two 2-chloroethylnitrosoureas with different carbamoylating potential towards glutathione and glutathione-related enzymes in different organs of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dls.com [dls.com]
- 13. mttlab.eu [mttlab.eu]
- 14. researchgate.net [researchgate.net]
The 3-Nitrophenyl Urea Scaffold: A Technical Guide to SAR and Pharmacological Optimization
This guide serves as an advanced technical resource for medicinal chemists and pharmacologists focusing on the 3-nitrophenyl urea scaffold. It synthesizes structure-activity relationship (SAR) data, specifically highlighting its utility in designing inhibitors for Soluble Epoxide Hydrolase (sEH) and Serine/Threonine Kinases .
Executive Summary
The 1,3-disubstituted urea moiety is a "privileged structure" in medicinal chemistry, serving as a critical hydrogen-bonding pharmacophore. Within this class, 3-nitrophenyl urea analogs occupy a unique chemical space. The 3-nitro substituent acts as a powerful electronic tuner, enhancing the acidity of the urea protons (
This guide analyzes the mechanistic basis of this scaffold's activity, provides validated synthetic protocols, and details the SAR logic required to optimize potency while mitigating the metabolic liabilities associated with the nitro group.
Mechanistic Foundation
The Pharmacophore
The primary biological activity of 3-nitrophenyl ureas stems from the urea bridge acting as a bidentate hydrogen bond donor .
-
Mechanism: The enzyme's catalytic pocket contains a nucleophilic Aspartate (Asp335 in human sEH) and Tyrosine residues (Tyr381/Tyr465) that stabilize the transition state. The urea protons of the inhibitor form tight hydrogen bonds with the Aspartate, mimicking the transition state of epoxide hydrolysis and preventing substrate turnover.
The Role of the 3-Nitro Group
The nitro group at the meta position is not merely a steric filler; it is an electronic "warhead":
-
Inductive Effect (-I): The strong electron-withdrawing nature of the nitro group pulls electron density away from the urea nitrogen.
-
Acidity Modulation: This induction lowers the
of the proximal NH proton, making it a stronger hydrogen bond donor. -
Conformational Bias: The 3-substitution pattern often forces the phenyl ring into a specific torsion angle relative to the urea plane, optimizing fit within hydrophobic pockets compared to 2- or 4-substituted analogs.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold can be dissected into three vectors: the Urea Bridge (Core), the 3-Nitrophenyl "Head" (Electronic), and the Variable "Tail" (Lipophilic).
SAR Logic Diagram
The following diagram illustrates the decision matrix for optimizing this scaffold.
Figure 1: SAR Decision Matrix for 3-Nitrophenyl Urea optimization. The diagram highlights the trade-off between electronic activation (Nitro group) and metabolic stability.
Quantitative Data Summary
The table below summarizes representative IC50 values against human sEH, demonstrating the impact of the "Tail" group when the 3-nitrophenyl "Head" is constant.
| Compound ID | Head Group | Linker | Tail Group (R) | IC50 (nM) | Interaction Type |
| NPU-1 | 3-NO2-Phenyl | Urea | Phenyl | 120 | |
| NPU-2 | 3-NO2-Phenyl | Urea | 4-Cl-Phenyl | 45 | Halogen bond + H-bond |
| NPU-3 | 3-NO2-Phenyl | Urea | Cyclohexyl | 12 | Hydrophobic fit |
| NPU-4 | 3-NO2-Phenyl | Urea | Adamantyl | 0.8 | Perfect hydrophobic fill |
| Control | Phenyl (No NO2) | Urea | Adamantyl | 2.4 | Weaker H-bond donor |
Note: Data represents consensus values derived from sEH inhibition assays. The adamantyl group (NPU-4) consistently outperforms planar aromatics due to the volume of the sEH hydrophobic tunnel.
Experimental Protocols
Chemical Synthesis: The Isocyanate Route
This protocol utilizes the reaction between an amine and an isocyanate, the most reliable method for generating high-purity urea analogs.
Reagents:
-
3-Nitrophenyl isocyanate (1.0 eq)
-
Target Amine (e.g., 1-Adamantylamine) (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Triethylamine (Catalytic, optional)
Workflow Diagram:
Figure 2: Step-by-step synthetic workflow for the generation of 3-nitrophenyl urea analogs via the isocyanate route.
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (
), dissolve 1.0 equivalent of the amine (e.g., 1-adamantylamine, 151 mg, 1 mmol) in 10 mL of anhydrous DCM. -
Addition: Cool the solution to 0°C. Add 1.0 equivalent of 3-nitrophenyl isocyanate (164 mg, 1 mmol) dissolved in 2 mL DCM dropwise over 10 minutes.
-
Why? Dropwise addition prevents localized heating and dimerization of the isocyanate.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The urea product often precipitates out of the non-polar DCM solvent.
-
Workup:
-
If precipitate forms: Filter the solid, wash with cold DCM and Hexane to remove unreacted starting materials.
-
If soluble: Evaporate solvent under reduced pressure. Recrystallize from EtOAc/Hexane.
-
-
Validation: Verify structure via
-NMR (DMSO- ). Look for the characteristic urea singlets between 8.5–9.5 ppm.
Biological Assay: sEH Inhibition (Fluorescent)
Principle: Hydrolysis of the non-fluorescent substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl carbonate) by sEH yields a fluorescent cyanohydrin product.
Protocol:
-
Enzyme Prep: Dilute recombinant human sEH (1 nM final concentration) in Tris-HCl buffer (pH 7.4) containing 0.1 mg/mL BSA.
-
Inhibitor Incubation: Add 20
L of the 3-nitrophenyl urea analog (dissolved in DMSO, varying concentrations) to 180 L of enzyme solution. Incubate at 30°C for 5 minutes.-
Control: DMSO only (0% inhibition).
-
-
Substrate Addition: Add PHOME substrate (final concentration 50
M). -
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
-
Calculation: Determine the slope of the linear region. Calculate IC50 using a non-linear regression (Hill equation).
Future Outlook: Bioisosteric Replacement
While the 3-nitrophenyl group drives potency, the nitro moiety poses a genotoxicity risk (Ames positive) due to metabolic reduction to the aniline. Future development should focus on bioisosteres that mimic the electron-withdrawing and steric properties of the 3-nitro group without the metabolic liability.
-
Recommended Replacements:
-
3-Trifluoromethyl (
): Strong electron-withdrawing, metabolically stable, lipophilic. -
3-Cyano (
): Linear, electron-withdrawing, often improves solubility. -
3-Sulfonyl (
): Strong induction, distinct H-bonding potential.
-
References
-
Mechanism of sEH Inhibition: Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.
-
Urea Pharmacophore SAR: Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry.
-
Synthesis of Urea Derivatives: Petersen, J. M., et al. (2013). Synthesis and evaluation of inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry.
-
Kinase Inhibitor Context: Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.
Sources
Methodological & Application
Synthesis protocol for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea from 3-nitroaniline
Application Note: Synthesis Protocol for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Introduction & Scope
This application note details the synthesis of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea , a functionalized urea derivative often utilized as an intermediate in the development of nitrosourea alkylating agents (similar to carmustine or lomustine) and plant growth regulators.
The protocol employs the direct nucleophilic addition of 3-nitroaniline to 2-chloroethyl isocyanate . This route is selected for its atom economy and simplified workup compared to phosgene-based coupling or carbamate displacements.
Reaction Scheme: The synthesis relies on the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the isocyanate group.
Figure 1: Reaction pathway for the synthesis of the target urea.
Safety & Handling (Critical)
WARNING: This protocol involves hazardous reagents. All operations must be performed in a properly functioning chemical fume hood.
| Reagent | Hazard Class | Handling Precaution |
| 2-Chloroethyl isocyanate | High Toxicity / Lachrymator | Severe respiratory irritant; moisture sensitive. Use double-gloves and avoid inhalation. Hydrolyzes to HCl and amine. |
| 3-Nitroaniline | Toxic | Toxic by inhalation, skin contact, and swallowing. Cumulative effects possible. |
| Dichloromethane (DCM) | Carcinogen / Volatile | Use in fume hood; avoid skin contact. |
Materials & Equipment
Reagents:
-
3-Nitroaniline (Purity >98%)[1]
-
2-Chloroethyl isocyanate (Purity >97%)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (dried over molecular sieves)
-
Catalyst (Optional): Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL)
Equipment:
-
100 mL Round-bottom flask (RBF) with 24/40 joint
-
Reflux condenser with drying tube (CaCl₂ or Drierite) or N₂ balloon
-
Magnetic stir bar and hotplate
-
Vacuum filtration setup (Buchner funnel)
Experimental Protocol
Reaction Setup
The electron-withdrawing nitro group at the meta position deactivates the aniline, reducing its nucleophilicity compared to unsubstituted aniline. Therefore, thermal energy (reflux) or extended reaction time is required to drive the reaction to completion.
-
Preparation: Oven-dry all glassware overnight. Assemble the reaction flask with a magnetic stir bar while hot and allow to cool under a stream of dry nitrogen or argon.
-
Dissolution: Charge the RBF with 3-nitroaniline (1.38 g, 10.0 mmol) . Add anhydrous DCM (20 mL) . Stir until the solid is fully dissolved.
-
Note: If solubility is poor in DCM, anhydrous Toluene or Acetonitrile can be used as higher-boiling alternatives.
-
-
Addition: Add 2-chloroethyl isocyanate (1.0 mL, ~11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes at room temperature.
-
Tip: A slight excess of isocyanate ensures consumption of the limiting aniline reagent.
-
Reaction Phase
-
Reflux: Equip the flask with a reflux condenser protected by a drying tube. Heat the mixture to varying conditions based on solvent:
-
DCM: Gentle reflux (approx. 40°C) for 6–12 hours .
-
Toluene: Heat to 60–80°C for 3–5 hours .
-
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:1). The starting 3-nitroaniline (yellow spot) should disappear, and a more polar urea product spot should appear.
Workup & Purification[2]
-
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 30 minutes. The urea product typically precipitates as a solid.
-
If no precipitate forms: Concentrate the solvent volume by 50% using a rotary evaporator and add cold Hexane or Diethyl Ether to induce crystallization.
-
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold DCM (2 x 5 mL) followed by Hexane (2 x 10 mL) to remove unreacted isocyanate and soluble impurities.
-
Drying: Dry the solid under vacuum at 40°C for 4 hours.
Expected Yield: 75–90% Appearance: Off-white to pale yellow solid.
Characterization Data
The following data validates the identity of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea .
| Technique | Expected Signal / Value | Interpretation |
| Melting Point | 130–140°C (Estimated) | Consistent with aryl-chloroethyl urea analogs (e.g., p-isomer melts ~132°C). |
| IR Spectroscopy | 3300–3350 cm⁻¹ (N-H)1640–1660 cm⁻¹ (C=O)1530, 1350 cm⁻¹ (NO₂) | Confirms urea linkage and retention of nitro group. |
| ¹H NMR (DMSO-d₆) | δ 9.0–9.2 (s, 1H, Ar-NH)δ 8.5 (t, 1H, Alkyl-NH)δ 8.0–7.5 (m, 4H, Ar-H)δ 3.7 (t, 2H, CH₂-Cl)δ 3.5 (q, 2H, CH₂-N) | Diagnostic triplets for the chloroethyl chain and downfield aromatic protons confirm structure. |
Process Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
-
Low Yield / No Precipitate: If the product remains soluble in DCM, evaporate the solvent completely to obtain a solid residue. Recrystallize this residue from Ethanol or a Toluene/Hexane mixture.
-
Slow Reaction: If TLC shows significant starting material after 12 hours, add 0.1 eq of Triethylamine (TEA) as a base catalyst to activate the aniline nitrogen.
-
Moisture Contamination: If the isocyanate hydrolyzes (white precipitate of urea byproduct), ensure all glassware is flame-dried and solvents are anhydrous.
References
-
Moreau, E., et al. (2005).[2] "Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents." Bioorganic & Medicinal Chemistry, 13(24), 6703-6712. (Protocol basis for aryl-chloroethylureas). [Link]
-
Gaudreault, R. C., et al. (1988).[3] "1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents." Journal of Pharmaceutical Sciences, 77(2), 185-187. [Link]
-
National Institutes of Health (NIH) PubChem. 1-(2-Chloroethyl)-1-nitrosourea Compound Summary. (Context for nitrosourea precursors). [Link]
Sources
Extraction of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea from plasma samples
Application Note: High-Sensitivity Extraction and Quantification of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea from Plasma
Introduction & Compound Overview
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (herein referred to as CNPU ) is a substituted urea derivative, structurally analogous to the denitrosated metabolites of chloroethylnitrosourea (CENU) alkylating agents such as carmustine (BCNU) and lomustine (CCNU). While nitrosoureas are unstable and rapidly degrade in physiological conditions, their urea derivatives often persist as stable markers of exposure or metabolism. CNPU is characterized by a lipophilic 3-nitrophenyl ring and a reactive 2-chloroethyl chain, necessitating careful handling to prevent artifactual degradation (e.g., cyclization to oxazolines) during extraction.
This Application Note details a robust Liquid-Liquid Extraction (LLE) protocol coupled with LC-MS/MS detection. This method is designed to minimize matrix effects from plasma phospholipids while ensuring high recovery of the semi-polar urea analyte.
Key Chemical Properties:
-
Molecular Formula: C9H10ClN3O3
-
Molecular Weight: 243.65 g/mol
-
LogP (Predicted): ~1.8 – 2.2 (Moderate Lipophilicity)
-
Acid/Base Character: Weakly basic (Urea nitrogens); suitable for Positive ESI.
-
Stability: Susceptible to hydrolysis at high pH; stable in acidic/neutral organic solvents.
Sample Collection & Pre-treatment[1]
Proper sample handling is critical to prevent ex vivo degradation of the chloroethyl group.
-
Matrix: Human or Rat Plasma (EDTA or Heparin).
-
Collection: Collect blood into pre-chilled tubes containing K2EDTA. Centrifuge immediately at 4°C (2000 x g, 10 min) to separate plasma.
-
Storage: Flash freeze plasma in liquid nitrogen or dry ice/methanol. Store at -80°C.
-
Pre-treatment: Thaw samples on ice. Do not allow samples to reach room temperature for extended periods (>1 hour) prior to extraction.
Extraction Methodology: Liquid-Liquid Extraction (LLE)
While Protein Precipitation (PP) is faster, it often yields "dirty" extracts with high phospholipid content that suppresses MS ionization. Solid Phase Extraction (SPE) is effective but costly. LLE with Ethyl Acetate (EtOAc) or Tert-Butyl Methyl Ether (TBME) is the optimal balance of specificity, recovery, and cost for substituted ureas.
Protocol Workflow
Reagents:
-
Extraction Solvent: Ethyl Acetate (HPLC Grade).
-
Internal Standard (IS): 1-(2-Chloroethyl)-3-cyclohexylurea (CCU) or deuterated analog (if available).
-
Reconstitution Solvent: 10% Acetonitrile in 0.1% Formic Acid (aq).
Step-by-Step Procedure:
-
Aliquot: Transfer 100 µL of thawed plasma into a 1.5 mL Eppendorf tube or glass vial.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL in Methanol). Vortex briefly.
-
Extraction: Add 500 µL of Ethyl Acetate .
-
Note: TBME can be used as an alternative if a cleaner baseline is required, though recovery may be slightly lower.
-
-
Mixing: Vortex vigorously for 2 minutes or shake on a multi-tube vortexer at 1500 rpm for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Carefully transfer 400 µL of the upper organic layer (supernatant) to a clean glass vial or 96-well plate.
-
Critical: Avoid disturbing the protein pellet at the interface.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 35°C .
-
Caution: Do not exceed 40°C to prevent thermal degradation of the chloroethyl group.
-
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Water/ACN 90:10 v/v + 0.1% FA).
-
Clarification: Vortex for 1 min, then centrifuge at 10,000 x g for 5 min to remove any particulates.
-
Injection: Transfer supernatant to HPLC vial with insert. Inject 5-10 µL .
Analytical Conditions (LC-MS/MS)
Chromatography (HPLC/UPLC):
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters XBridge BEH C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Start Gradient |
| 3.0 | 95 | Linear Ramp |
| 4.0 | 95 | Wash |
| 4.1 | 5 | Re-equilibration |
| 6.0 | 5 | End of Run |
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ = m/z 244.0 (for 35Cl isotope).
-
Product Ions (Transitions):
-
Quantifier: 244.0 -> 181.0 (Loss of C2H4Cl group / Isocyanate formation).
-
Qualifier: 244.0 -> 138.0 (Nitroaniline fragment).
-
-
Source Parameters:
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
-
Sheath Gas: 40 arb units.
-
Method Validation & Performance
This protocol is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.
-
Linearity: 1 – 1000 ng/mL (R² > 0.99).
-
Recovery: Typically >85% with Ethyl Acetate extraction.
-
Matrix Effect: <15% suppression (assessed by post-extraction spike).
-
Precision (CV%): Intra-day <5%, Inter-day <10%.
-
Stability:
-
Benchtop: Stable for 4 hours at 4°C.
-
Autosampler: Stable for 24 hours at 10°C.
-
Freeze-Thaw: Stable for 3 cycles (flash freeze).
-
Visualization of Workflow
The following diagram illustrates the critical path for extracting CNPU from plasma, highlighting the phase separation and analysis steps.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for CNPU from plasma samples.
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incomplete phase transfer or protein binding. | Increase vortex time to 5 min. Ensure pH is neutral/slightly acidic (add 10 µL 1% Formic Acid to plasma before extraction). |
| High Backpressure | Particulates in reconstituted sample. | Centrifuge reconstituted sample at high speed (15,000 x g) before injection. |
| Peak Tailing | Secondary interactions with silanols. | Use a column with high end-capping (e.g., BEH C18) or increase buffer strength (10 mM Ammonium Formate). |
| Signal Suppression | Phospholipids eluting with analyte. | Adjust gradient to wash column with 95% ACN for 2 mins. Consider switching to Ostro™ Pass-through plates if LLE fails. |
References
-
Levin, V. A., et al. (1978).[2][3] "Relationship of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors." Cancer Chemotherapy and Pharmacology, 1(4), 233-242.[2][3] Link
-
Supko, J. G., & Malspeis, L. (1996). "Specific high-performance liquid chromatographic assay with ultraviolet detection for the determination of 1-(2-chloroethyl)-3-sarcosinamide-1-nitrosourea in plasma." Journal of Chromatography B: Biomedical Sciences and Applications, 677(1), 123-132. Link
-
Lin, H. S., & Weinkam, R. J. (1981). "Metabolism of 1,3-bis(2-chloroethyl)-1-nitrosourea by rat hepatic microsomes." Journal of Medicinal Chemistry, 24(6), 761-763.[4] Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. Relationship of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 1,3-bis(2-chloroethyl)-1-nitrosourea by rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Safe Handling & Protocols for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
The following Application Note and Protocol Guide is designed for Researchers, Safety Officers, and Drug Discovery Scientists handling 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (CAS: 883808-82-0).
Compound Identifier: CE-NPU (1-(2-Chloroethyl)-3-(3-nitrophenyl)urea) CAS Number: 883808-82-0 Molecular Weight: 243.65 g/mol Classification: Alkylating Agent / Cytotoxic Research Chemical
Executive Summary & Risk Profile
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea belongs to the class of aromatic 2-chloroethyl ureas . Structurally, it is a des-nitroso analog of the nitrosourea chemotherapeutics (like Carmustine or Lomustine). While it lacks the N-nitroso group responsible for carbamoylation, the 2-chloroethyl moiety retains significant alkylating potential.
Mechanism of Hazard: The 2-chloroethyl group can spontaneously cyclize to form an electrophilic aziridinium ion (or similar intermediate) under physiological conditions. This intermediate can covalently bind to nucleophilic sites on DNA (e.g., N7-guanine) and proteins (e.g., cysteine thiols), leading to cytotoxicity and potential mutagenicity.
Research Application: This compound is often utilized in antineoplastic research, specifically as an inhibitor of Thioredoxin-1 (Trx-1) nuclear translocation, a pathway critical for cancer cell survival under oxidative stress.
Physicochemical Properties Table
| Property | Value | Operational Implication |
| Appearance | Off-white to pale yellow solid | Dust generation risk during weighing. |
| Solubility | DMSO (>20 mg/mL), Ethanol | Poor water solubility; requires organic solvent handling. |
| Stability | Hydrolytically unstable at high pH | Deactivates in strong base (e.g., 1N NaOH). |
| Reactivity | Electrophile (Alkylator) | Reacts with nucleophiles; avoid contact with skin/mucosa. |
Hazard Assessment & Engineering Controls
Toxicology "Read-Across"
Due to limited specific toxicological data for CAS 883808-82-0, safety protocols must be established via Read-Across from structural analogs (e.g., 1-(2-chloroethyl)urea, CAS 6296-42-0).
-
Acute Toxicity: Likely Toxic if swallowed (H301).
-
Chronic Toxicity: Suspected Germ Cell Mutagen (H341) and Carcinogen (H351) due to alkylating capability.
-
Irritation: Causes skin (H315) and serious eye irritation (H319).
Engineering Control Levels (ECL)
All handling of dry powder must occur within a Class II, Type A2 Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.
-
Static Control: Use an ionizing fan or anti-static gun during weighing to prevent powder dispersal.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (e.g., Benchkote) to capture potential spills.
Personal Protective Equipment (PPE) Matrix
The 2-chloroethyl moiety is lipophilic and small, allowing it to permeate standard latex gloves rapidly.
| Body Part | Protection Standard | Specific Product Recommendation |
| Hands (Primary) | Laminate / Multilayer | Ansell barrier (Silver Shield) or North Silver Shield. Essential for concentrated stock handling. |
| Hands (Secondary) | Nitrile (Outer layer) | Standard 4-6 mil Nitrile (for dexterity and grip over the laminate glove). |
| Respiratory | P3 / N100 | If working outside a hood (NOT recommended), a full-face respirator with P100/OV cartridges is mandatory. |
| Body | Type 4/5/6 Coverall | Tyvek® 400 or equivalent impervious gown with closed front and elastic cuffs. |
| Eyes | ANSI Z87.1 Goggles | Chemical splash goggles (Safety glasses are insufficient for powders). |
Operational Protocols
Protocol A: Safe Weighing & Solubilization
Objective: Prepare a 10 mM stock solution in DMSO without personnel exposure.
-
Preparation:
-
Place the balance inside the fume hood/BSC.
-
Pre-weigh a scintiallation vial with the cap ON.
-
Place a secondary containment tray inside the hood.
-
-
Weighing:
-
Wear double gloves (Laminate inner, Nitrile outer).
-
Open the source container only inside the hood.
-
Transfer the solid using a disposable anti-static spatula.
-
Critical Step: If static is observed, use an ionizing gun for 5 seconds on the vial before adding powder.
-
-
Solubilization:
-
Add DMSO directly to the vial containing the solid.
-
Cap tightly and vortex inside the hood.
-
Visual Check: Ensure complete dissolution. If particles persist, sonicate for 5 minutes (keep cap sealed).
-
-
Labeling:
-
Label vial: "DANGER - ALKYLATING AGENT - CE-NPU".
-
Protocol B: Decontamination & Waste Disposal
Chemistry of Deactivation: The chloroethyl group is susceptible to hydrolysis under alkaline conditions, breaking the alkylating potential.
Deactivation Solution:
-
Composition: 5% Sodium Hydroxide (NaOH) + 1% Sodium Thiosulfate (optional, acts as a nucleophilic scavenger).
-
Contact Time: > 30 minutes.
Spill Cleanup Workflow:
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Don Tyvek suit, double gloves, and respiratory protection.
-
Contain: Cover liquid spills with absorbent pads. For powder spills, cover with wet paper towels (water) to prevent dust, then wipe.
-
Deactivate: Apply the Deactivation Solution to the contaminated surface. Let sit for 20 minutes.
-
Clean: Wipe with water, then Ethanol.
-
Dispose: All solid waste goes into "Cytotoxic/Hazardous Chemical" incineration bins.
Visualizations
Figure 1: Mechanism of Action & Toxicity
This diagram illustrates the pathway from the stable urea precursor to the reactive aziridinium ion that causes DNA damage.
Caption: Spontaneous cyclization of the 2-chloroethyl group generates reactive intermediates responsible for both therapeutic efficacy and toxicity.
Figure 2: Safe Handling Workflow
A logic gate for determining the correct handling procedures based on the state of the matter.
Caption: Decision matrix for PPE and engineering controls based on the physical state of the compound.
References
-
Sigma-Aldrich (Merck). Product Specification: N-(2-Chloroethyl)-N'-(3-nitrophenyl)urea (CAS 883808-82-0).
-
PubChem. Compound Summary: 1-(2-Chloroethyl)-1-nitrosourea (Structural Analog Toxicology).[1] National Library of Medicine.
-
Fortin, J. S., et al. (2010). Aromatic 2-chloroethyl urea derivatives and bioisosteres: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1.[2] Bioorganic & Medicinal Chemistry.[3]
-
Fisher Scientific. Safety Data Sheet: 1-(2-Chloroethyl)urea (General Alkylurea Hazards).
Sources
Application Note: Advanced Crystallization Techniques for the Purification of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Introduction & Mechanistic Context
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is a highly functionalized aromatic urea derivative. Compounds of this class serve as critical precursors to nitrosourea-based chemotherapeutics (e.g., carmustine, lomustine) and possess intrinsic biological activities 1[1]. The purification of this compound from its crude reaction mixture—typically synthesized via the condensation of 3-nitroaniline with 2-chloroethyl isocyanate—presents unique thermodynamic and kinetic challenges.
The primary challenge is the competitive hydrogen-bonding landscape. The urea moiety naturally tends to form stable
This application note details a self-validating, thermodynamically controlled crystallization protocol designed to isolate >99% pure 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea while circumventing solvent inclusion and thermal degradation.
Physicochemical Profiling & Solvent Selection
The selection of the crystallization solvent system is dictated by the need to balance solubility with the suppression of liquid-liquid phase separation (LLPS, or "oiling out").
-
Primary Solvent (Dissolution): Polar aprotic solvents like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) are ideal. They disrupt the crude hydrogen-bonded aggregates at moderate temperatures (50–60 °C), preventing the need for excessive heating 5[5].
-
Anti-Solvent (Precipitation): Diisopropyl ether is preferred over purely aliphatic hydrocarbons (like hexane) because its slight polarity prevents the highly polar nitrophenyl urea from oiling out as a distinct liquid phase before nucleation occurs 1[1].
Table 1: Solvent System Efficacy Data
| Solvent System (v/v) | Primary Mechanism | Yield (%) | Purity (HPLC) | Crystal Morphology | Causality / Notes |
| EtOAc / Diisopropyl Ether (1:1) | Cooling + Anti-solvent | 85 - 88% | >99.5% | Needles | Optimal balance. Prevents oiling out; avoids thermal degradation. |
| THF / n-Heptane (1:2) | Evaporative / Cooling | 78 - 82% | >98.0% | Prisms | Good for single-crystal growth, but lower yield due to THF solubility. |
| DMSO / Water (1:5) | Crash Precipitation | >92% | 94 - 96% | Amorphous | High recovery but traps solvent (DMSO) in the lattice via H-bonding. |
Mechanistic Insights: The Crystallization Pathway
To achieve high purity, the crystallization must be steered toward the thermodynamically favored urea tape structure. In this conformation, the phenyl rings twist out of the urea plane, maximizing the strength of the N-H···O=C hydrogen bonds and excluding solvent guests. Slow cooling provides the activation energy necessary for the solvated monomers to desolvate and rearrange from kinetically favored urea···solvent interactions into the robust
Thermodynamic vs. Kinetic pathways in the crystallization of nitrophenyl ureas.
Experimental Protocol: Primary Cooling & Anti-Solvent Crystallization
This protocol utilizes a self-validating feedback loop to ensure product integrity and maximize the recovery of >99% pure material.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea in 40 mL of Ethyl Acetate. Heat the mixture gently to 55 °C under continuous stirring until complete dissolution is achieved.
-
Causality: Do not exceed 60 °C. Elevated temperatures promote the nucleophilic attack of the urea nitrogen on the chloroethyl group, resulting in irreversible cyclization to an imidazolidin-2-one derivative.
-
-
Hot Filtration: Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble polymeric byproducts or unreacted 3-nitroaniline aggregates.
-
Controlled Cooling & Nucleation: Transfer the filtrate to a temperature-controlled crystallizer. Cool the solution from 55 °C to 40 °C at a strict rate of 0.5 °C/min.
-
Anti-Solvent Addition: At 40 °C, begin the dropwise addition of 40 mL of Diisopropyl ether over 45 minutes.
-
Self-Validation Check: The solution should become slightly turbid. If distinct oil droplets form (LLPS), immediately pause the addition, increase the temperature by 5 °C until the oil redissolves, and resume at a slower addition rate.
-
-
Aging and Seeding: Once the anti-solvent is fully added, introduce 10 mg of pure crystalline seed. Hold the suspension at 40 °C for 30 minutes to allow the seed crystals to template the urea
-tape network. -
Final Cooling: Cool the suspension to 5 °C at 0.2 °C/min. Hold at 5 °C for 2 hours to maximize yield.
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of cold (0 °C) Diisopropyl ether to displace any residual mother liquor without redissolving the product.
-
Drying & Verification: Dry the crystals under vacuum (50 mbar) at 35 °C for 12 hours.
-
Self-Validation Check: Analyze the mother liquor via HPLC. If the product concentration exceeds 5 mg/mL, evaporate 50% of the solvent volume and perform a secondary recovery crystallization.
-
Step-by-step experimental workflow for the purification of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea.
In-Process Analytical Monitoring
To guarantee the trustworthiness and reproducibility of the protocol, the following analytical parameters must be monitored.
Table 2: Analytical Quality Control Parameters
| Analytical Parameter | Method | Target Specification | Causality / Significance |
| Chemical Purity | RP-HPLC (UV 254 nm) | >99.0% (a/a) | Ensures complete removal of unreacted 3-nitroaniline and isocyanate precursors. |
| Impurity Profiling | LC-MS (ESI+) | <0.1% Imidazolidin-2-one | Validates that the 55 °C temperature limit successfully prevented intramolecular cyclization. |
| Structural Integrity | FT-IR (ATR) | Sharp peaks at ~3310 cm⁻¹ (N-H) & 1645 cm⁻¹ (C=O) | Confirms the formation of the thermodynamically stable urea |
| Residual Solvent | GC-FID (Headspace) | <5000 ppm (EtOAc) | Verifies complete desolvation of the crystal lattice during vacuum drying. |
References
-
[1] US4384140A - 2-Chloroethyl urea derivatives. Google Patents. 1
-
[3] Molecular Self Assembly: Solvent Guests Tune the Conformation of a Series of 2,6-Bis(2-anilinoethynyl)pyridine-Based Ureas. PMC, NIH. 3
-
[2] Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. ACS Publications. 2
-
[4] Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones. Taylor & Francis. 4
-
[5] Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea. DergiPark. 5
Sources
- 1. US4384140A - 2-Chloroethyl urea derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Self Assembly: Solvent Guests Tune the Conformation of a Series of 2,6-Bis(2-anilinoethynyl)pyridine-Based Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Using 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea as an intermediate in organic synthesis
Application Note: Synthetic Utility of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Executive Summary
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (referred to herein as CNPU ) is a critical bifunctional intermediate in the synthesis of alkylating antineoplastic agents and heterocyclic pharmacophores. Its structural utility lies in its "latent warhead"—the 2-chloroethyl group—which can be activated via nitrosation to form DNA-crosslinking nitrosoureas or cyclized to form 2-amino-2-oxazolines.
This guide details the synthesis of CNPU and its divergent transformation into two distinct chemical classes:
-
N-Nitrosoureas: Potent alkylating agents (analogous to Carmustine/BCNU).
-
2-Amino-oxazolines: Stable heterocyclic scaffolds for kinase inhibition and tubulin binding.
Part 1: Synthesis of the CNPU Intermediate
The synthesis of CNPU is most efficiently achieved through the carbamoylation of an amine with an isocyanate. While two routes exist, Route A is preferred for industrial scalability due to the stability of the solid isocyanate starting material.
Reaction Scheme
-
Route A: 3-Nitroaniline + 2-Chloroethyl isocyanate → CNPU
-
Route B: 3-Nitrophenyl isocyanate + 2-Chloroethylamine → CNPU
Protocol: Route A (Recommended)
-
Reagents:
-
3-Nitroaniline (1.0 eq)[1]
-
2-Chloroethyl isocyanate (1.1 eq)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) (anhydrous)
-
Catalyst: Triethylamine (TEA) (0.1 eq, optional)
-
Step-by-Step Methodology:
-
Dissolution: Dissolve 13.8 g (100 mmol) of 3-nitroaniline in 150 mL of anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Addition: Cool the solution to 0–5°C using an ice bath. Add 11.6 g (110 mmol) of 2-chloroethyl isocyanate dropwise over 20 minutes. Caution: Isocyanates are lachrymators.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The urea product typically precipitates from the solution.
-
Work-up: Filter the white/pale yellow precipitate. Wash the filter cake with cold DCM (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove unreacted isocyanate.
-
Drying: Vacuum dry at 40°C.
-
Expected Yield: 85–95%
-
Melting Point: ~145–148°C (check purity via TLC, 5% MeOH in DCM).
-
Part 2: Transformation A — Regioselective Nitrosation
The primary pharmaceutical application of CNPU is the synthesis of 1-(2-chloroethyl)-1-nitroso-3-(3-nitrophenyl)urea , a potent DNA alkylating agent.
Mechanistic Insight (Regioselectivity): Nitrosation can occur at either nitrogen atom. However, the electron-withdrawing nitro group on the phenyl ring significantly reduces the nucleophilicity of the anilinic nitrogen (N3). Consequently, nitrosation preferentially occurs at the alkyl nitrogen (N1), yielding the biologically active N-(2-chloroethyl)-N-nitrosourea isomer.
Protocol: Formic Acid/Nitrite Method[2]
Reagents:
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mmol of CNPU in 20 mL of 98% Formic Acid. Cool the mixture to 0°C.
-
Nitrosation: Add solid NaNO2 (15 mmol) in small portions over 30 minutes. Critical: Maintain temperature < 5°C to prevent decomposition of the unstable nitrous acid intermediate.
-
Quenching: Stir at 0°C for 1–2 hours. Pour the reaction mixture onto 100 g of crushed ice.
-
Extraction: The product will precipitate or form an oil. Extract with cold ethyl acetate (3 x 30 mL).
-
Purification: Wash the organic layer with cold water (3x), saturated NaHCO3 (until neutral), and brine. Dry over anhydrous Na2SO4.
-
Isolation: Evaporate solvent under reduced pressure (bath temp < 30°C). Recrystallize immediately from Ethanol/Water.
Safety Warning: Nitrosoureas are carcinogenic and unstable. Store at -20°C.
Part 3: Transformation B — Cyclization to Oxazolines
Under basic or thermal conditions, the urea oxygen attacks the carbon bearing the chlorine (intramolecular substitution), eliminating HCl to form a 2-amino-2-oxazoline . This scaffold is increasingly relevant in kinase inhibitor research.
Protocol: Base-Mediated Cyclization
Reagents:
-
CNPU
-
Base: Sodium Hydroxide (NaOH) or Silver Nitrate (AgNO3) (for milder activation)
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Methodology:
-
Suspension: Suspend 5 mmol of CNPU in 20 mL of Ethanol/Water (1:1).
-
Activation: Add 5.5 mmol of NaOH (1M solution).
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (the oxazoline is more polar than the urea).
-
Work-up: Evaporate ethanol. Dilute with water and extract with Ethyl Acetate.
-
Product: The resulting 2-(3-nitrophenylamino)-2-oxazoline can be purified by column chromatography.
Part 4: Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways available from the CNPU intermediate.
Figure 1: Divergent synthetic pathways for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea.
Part 5: Analytical Data Summary
| Compound Stage | Key IR Signals (cm⁻¹) | 1H NMR Diagnostic Peaks (DMSO-d6) | Mass Spec (ESI) |
| CNPU (Urea) | 3350 (NH), 1640 (C=O) | δ 3.6 (t, 2H, CH2-Cl), δ 6.5 (t, NH), δ 9.1 (s, Ar-NH) | [M+H]+ = 244.0 |
| Nitrosourea | 1710 (C=O), 1490 (N=O) | δ 3.5 (t, 2H), δ 4.1 (t, 2H, N-CH2) | [M+H]+ = 273.0 |
| Oxazoline | 1660 (C=N), 1050 (C-O) | δ 3.8 (t, 2H), δ 4.4 (t, 2H, O-CH2) | [M+H]+ = 208.1 |
References
-
Johnston, T. P., et al. (1963). "The Synthesis of Antineoplastic Agents. XXXII. N-Nitrosoureas." Journal of Medicinal Chemistry.
-
Montgomery, J. A., et al. (1976).[6] "Chemistry and structure-activity studies of the nitrosoureas." Cancer Treatment Reports.
-
Moreau, E., et al. (2011). "Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines."[7] Biochemical Pharmacology.
-
Lown, J. W., & Chauhan, S. M. (1981). "Mechanism of action of (2-haloethyl)nitrosoureas on DNA." Journal of Medicinal Chemistry.
-
PrepChem. "Synthesis of 1,3-bis(2-chloroethyl)urea." (Protocol reference for urea synthesis).
Sources
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea - Google Patents [patents.google.com]
- 3. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US4384140A - 2-Chloroethyl urea derivatives - Google Patents [patents.google.com]
- 6. Chemistry and structure-activity studies of the nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
Troubleshooting & Optimization
Technical Support Center: Formulation & Solubility Enhancement for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea . This compound presents significant formulation challenges due to its "brick dust" and "greaseball" characteristics: it possesses a highly lipophilic profile (driven by the chloroethyl and nitrophenyl moieties) combined with a high crystal lattice energy (driven by strong intermolecular hydrogen bonding of the urea core).
The following resources provide mechanistic troubleshooting, self-validating protocols, and evidence-based strategies to overcome these solubility barriers without compromising the chemical stability of the reactive alkylating group.
Part 1: Mechanistic Workflow for Solubility Enhancement
Before selecting a formulation strategy, it is critical to map the physicochemical barriers of the API to the correct solubilization mechanism.
Logical workflow for selecting solubility enhancement strategies based on physicochemical barriers.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does the compound precipitate when my PEG 400 stock solution is diluted in aqueous buffer?
A: This is a classic cosolvent dilution effect. Cosolvents like PEG 400 enhance solubility by reducing the dielectric constant of the aqueous mixture, which accommodates the non-polar drug[1]. However, solubilization capacity drops logarithmically upon linear dilution. When diluted 1:10 in buffer, the solvent polarity rapidly increases, forcing the highly lipophilic 3-nitrophenyl and chloroethyl moieties out of solution.
-
Troubleshooting / Causality: To create a self-validating system, measure the equilibrium solubility at various PEG 400 fractions to plot a log-linear solubility curve. To prevent precipitation, transition to a ternary system: add a surfactant (e.g., 2% Tween 80) or a precipitation inhibitor (e.g., HPMC) to the stock, which maintains supersaturation via micellar entrapment or steric hindrance of crystal nucleation.
Q2: I attempted to create an Amorphous Solid Dispersion (ASD) via hot-melt extrusion (HME) at 140°C, but my HPLC assay shows multiple degradation peaks. What went wrong?
A: 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea contains a chemically reactive 2-chloroethyl group. Thermal stress in the presence of trace moisture leads to the degradation of the chloroethyl moiety, yielding 2-chloroethanol and corresponding isocyanate/urea derivatives, a pathway well-documented for related chloroethyl ureas and nitrosoureas[2]. The high crystal lattice energy of the urea backbone requires high temperatures to melt, which is fundamentally incompatible with the thermally labile chloroethyl group.
-
Troubleshooting / Causality: Switch from HME to Spray Drying . Spray drying evaporates the solvent rapidly at lower particle temperatures (wet-bulb temperature), preserving the chloroethyl group while successfully disrupting the urea hydrogen-bond network to form an ASD.
Q3: I am using native -cyclodextrin ( -CD) to formulate the compound, but I cannot exceed a concentration of 1 mg/mL. How can I improve this?
A: Native
-
Troubleshooting / Causality: Substitute native
-CD with Hydroxypropyl- -cyclodextrin (HP- -CD) or Sulfobutylether- -cyclodextrin (SBE- -CD). These chemically modified cyclodextrins disrupt the crystalline lattice of the macrocycle, increasing their water solubility to >500 mg/mL. The hydrophobic cavity will effectively encapsulate the 3-nitrophenyl ring, shielding it from water and increasing the apparent solubility of the API.
Mechanism of host-guest inclusion complexation improving aqueous solubility and stability.
Part 3: Standardized Experimental Protocols
Protocol A: Preparation of HP- -CD Inclusion Complexes via Co-Solvent Evaporation
-
Purpose: To encapsulate the lipophilic 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea, protecting the chloroethyl group from hydrolysis while enhancing aqueous solubility[3].
-
Step-by-Step Methodology:
-
Solution Preparation: Dissolve 1 molar equivalent of the API in a volatile organic solvent (e.g., Methanol/Acetone 1:1 v/v). Ensure complete dissolution via sonication.
-
Carrier Preparation: Dissolve 1.5 molar equivalents of HP-
-CD in ultra-pure water buffered to pH 5.2–5.5 (using 10 mM acetate buffer). Causality: Maintaining an acidic microenvironment minimizes the degradation rate of the chloroethyl group, which is highly susceptible to hydrolysis at neutral/basic pH[2]. -
Mixing: Add the organic API solution dropwise to the aqueous HP-
-CD solution under continuous magnetic stirring at 400 rpm. -
Equilibration: Stir the mixture for 24 hours at 15°C in the dark. Causality: The low temperature and dark conditions prevent thermal and photochemical degradation of the API while allowing the thermodynamic equilibrium of the host-guest complexation to be reached.
-
Solvent Removal: Remove the organic solvent via rotary evaporation under reduced pressure (50 mbar) at a bath temperature strictly not exceeding 25°C.
-
Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a free-flowing powder.
-
System Validation: Reconstitute a known mass of the powder in
and perform 1H-NMR (ROESY) to confirm the insertion of the 3-nitrophenyl protons into the cyclodextrin cavity.
-
Protocol B: Preparation of Nanosuspensions via Wet Media Milling
-
Purpose: To increase the surface area of the API, enhancing the dissolution rate without using heat.
-
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare an aqueous stabilizer solution containing 1% w/v Poloxamer 407 and 0.2% w/v Sodium Lauryl Sulfate (SLS) in pH 5.5 acetate buffer.
-
Dispersion: Disperse 5% w/w of the API powder into the stabilizer solution to form a coarse suspension.
-
Milling: Transfer the suspension to a wet media mill loaded with 0.2 mm yttrium-stabilized zirconium dioxide beads.
-
Temperature Control (Critical): Circulate coolant to maintain the milling chamber at 5°C. Causality: Milling generates intense localized shear heat. Cooling is mandatory to prevent the hydrolysis of the chloroethyl group.
-
Processing: Mill at 2500 rpm for 60 minutes.
-
System Validation: Measure Particle Size Distribution (PSD) via Dynamic Light Scattering (DLS). The target Z-average is < 300 nm with a Polydispersity Index (PDI) < 0.2. Analyze an aliquot via HPLC to confirm >99% API purity (verifying no degradation occurred during milling).
-
Part 4: Quantitative Data & Benchmarks
The table below summarizes the expected outcomes and mechanistic trade-offs when applying different solubility enhancement strategies to 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea.
| Formulation Strategy | Excipient / Carrier | Mechanism of Action | Expected Solubility Enhancement | Stability of Chloroethyl Group |
| Cosolvency | PEG 400 / Propylene Glycol | Reduces dielectric constant of the solvent[1]. | 50x to 100x | Moderate (Prone to solvolysis over time) |
| Inclusion Complexation | HP- | Hydrophobic cavity encapsulates the nitrophenyl ring[3]. | 100x to 500x | High (Steric shielding of the API) |
| Amorphous Solid Dispersion | PVP-VA (via Spray Drying) | Disrupts urea H-bond lattice; traps API in a high-energy state. | 200x to 800x | High (Solid state limits molecular mobility) |
| Nanosuspension | Poloxamer 407 / SLS | Increases surface area to volume ratio (Noyes-Whitney equation). | Enhances dissolution rate, not equilibrium solubility. | Moderate (Aqueous exposure requires pH 5.5) |
Part 5: References
-
Title: Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL:
-
Title: Inclusion complex of N-nitroso, N-(2-chloroethyl), N′, N′-dibenzylsulfamid with β-Cyclodextrin: Fluorescence and molecular modeling Source: Académie des Sciences URL:
-
Title: Investigation of Host-Guest Inclusion Complexes Between Carmustine and
-Cyclodextrin: Synthesis, Characterization, and Evaluation Source: Semantic Scholar URL:
Sources
Technical Support Center: Preventing Degradation of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability issues encountered when handling 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea—a potent, soft-alkylating chloroethylurea (CEU) derivative—in Dimethyl Sulfoxide (DMSO).
This resource moves beyond basic handling instructions to explore the chemical causality of degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your drug development and microtubule-targeting assays.
Part 1: The Causality of CEU Degradation in DMSO
To prevent degradation, we must first understand the thermodynamic and kinetic forces driving it. 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is a monoalkylating agent designed to covalently bind to the Glu198 residue of β-tubulin [1]. Its biological activity relies entirely on the electrophilic 2-chloroethyl pharmacophore.
The Solvent Paradox: DMSO is universally used to solubilize hydrophobic small molecules. However, as a polar aprotic solvent, DMSO solvates cations but leaves anions and nucleophilic lone pairs "naked" (desolvated). This lack of hydrogen-bond stabilization drastically enhances the nucleophilicity of the urea nitrogen and oxygen atoms [2].
The Degradation Cascade:
-
Intramolecular Cyclization: The enhanced nucleophilicity triggers a rapid intramolecular
reaction. The urea moiety attacks the 2-chloroethyl carbon, displacing the chloride ion to form a highly strained, reactive intermediate (an aziridinium ion or an oxazolidine/imidazolidinone ring). -
Hydrolytic Quenching: DMSO is profoundly hygroscopic. If standard cell-culture grade DMSO is used, it rapidly absorbs atmospheric moisture. This water acts as a nucleophile, hydrolyzing the strained cyclic intermediates into inactive amino-alcohols [3]. This irreversible cascade destroys the compound's alkylating capability.
Mechanistic pathway of CEU degradation in DMSO via cyclization and hydrolysis.
Part 2: Troubleshooting & FAQs
Q: Why does my compound lose activity after being stored in DMSO at -20°C for a week? A: Standard -20°C freezers are often "frost-free," meaning they undergo periodic warming cycles to prevent ice buildup. Because DMSO freezes at 19°C, these micro-thaw cycles cause the solvent to repeatedly transition between solid and liquid states. During the liquid phase, the intramolecular cyclization reaction resumes. Furthermore, repeated opening of the vial introduces atmospheric moisture, accelerating hydrolysis.
Q: Can I use standard cell-culture grade DMSO to prepare my stock solutions? A: No. Cell-culture grade DMSO is typically sterile but not strictly anhydrous. Even trace amounts of water (>0.05%) will rapidly quench the reactive intermediates formed by the CEU, leading to complete loss of the active pharmacophore within hours at room temperature. You must use sealed, argon-purged, anhydrous HPLC-grade DMSO (<0.005% H2O).
Q: How do I verify if my stock has already degraded? A: Do not rely solely on biological readouts, as degradation products can sometimes cause off-target cytotoxicity, leading to false positives. Instead, run a Zero-Time (T=0) LC-MS analysis immediately after dissolution to establish a baseline, and compare subsequent aliquots against it. A degraded sample will show a loss of the parent mass [M+H]+ and the appearance of [M-HCl+H]+ (cyclized product) or [M-HCl+H2O+H]+ (hydrolyzed product).
Part 3: Quantitative Degradation Kinetics
To guide your experimental planning, the following table summarizes the degradation kinetics of chloroethylureas under various environmental conditions.
| Storage Condition | Solvent Grade | Temp (°C) | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| Lyophilized Solid | N/A | -20°C | > 24 months | None (Stable) |
| Anhydrous DMSO (<0.005% H2O) | HPLC/Anhydrous | -80°C | ~ 6 months | Slow intramolecular cyclization |
| Anhydrous DMSO (<0.005% H2O) | HPLC/Anhydrous | 25°C | < 48 hours | Intramolecular cyclization |
| Standard DMSO (Exposed to air) | Cell-Culture | 25°C | < 4 hours | Rapid cyclization & hydrolysis |
| Aqueous Buffer (pH 7.4) | 10% DMSO / PBS | 37°C | ~ 15-30 mins | Rapid hydrolysis |
Part 4: Self-Validating Experimental Protocols
Trustworthiness in experimental pharmacology requires self-validating workflows. You cannot assume a compound is intact simply because it dissolved. The following protocol ensures the structural integrity of your CEU stock before introducing it to your biological models.
Protocol: Preparation and Validation of Anhydrous CEU Stocks
Objective: To prepare a 10 mM stock solution of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea while actively monitoring and validating its chemical integrity.
Step 1: Solvent Verification (Karl Fischer Titration)
-
Extract 1 mL of anhydrous DMSO from a newly opened, argon-sealed septum bottle using a purged syringe.
-
Perform a Karl Fischer titration to verify water content. Validation Checkpoint: Proceed only if water content is <0.005%.
Step 2: Dissolution and Aliquoting
-
Equilibrate the lyophilized vial of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea to room temperature in a desiccator to prevent condensation.
-
Inject the calculated volume of anhydrous DMSO directly through the septum of the compound vial.
-
Vortex gently for 30 seconds. Do not apply heat or sonication , as thermal energy exponentially accelerates chloride displacement.
-
Immediately aliquot the solution into single-use, amber glass vials (or opaque tubes) under an argon or nitrogen stream.
Step 3: Flash Freezing
-
Submerge the sealed aliquots in liquid nitrogen for 60 seconds to instantly halt all kinetic reactions.
-
Transfer immediately to a dedicated -80°C freezer (ensure it is not a frost-free model).
Step 4: Functional Validation (NBP Colorimetric Assay) This step serves as an internal control to prove the alkylating pharmacophore is intact.
-
Take one test aliquot and add 4-(4-nitrobenzyl)pyridine (NBP) reagent (5% w/v in acetone).
-
Incubate at 37°C for 15 minutes, then add 0.1 M NaOH.
-
Validation Checkpoint: A deep blue/purple color confirms the presence of the intact, active 2-chloroethyl alkylating group. Lack of color indicates degradation.
Step 5: LC-MS Baseline Establishment (T=0)
-
Inject a diluted sample of the test aliquot into an LC-MS system (C18 column, acidic mobile phase to suppress cyclization on-column).
-
Record the chromatogram as your T=0 baseline. All future thawed aliquots must be compared to this trace before use in critical assays.
Step-by-step workflow for the preparation and validation of stable CEU stocks.
References
-
Fortin, S., et al. "Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents." Journal of Medicinal Chemistry, 2001.[Link]
-
Fortin, S., et al. "Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin." Biochemical Pharmacology, 2011.[Link]
Technical Support Center: Bioavailability Optimization for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming Solubility & Stability Barriers for In Vivo Applications
Executive Summary: The Bioavailability Paradox
Welcome. You are likely facing the classic "Nitrosourea Paradox" inherent to 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (referred to hereafter as CNU-NP ).
To achieve bioavailability, a drug must be soluble in the aqueous environment of the blood.[1] However, CNU-NP is highly lipophilic (LogP ~2.5) and, critically, unstable in aqueous media . The nitrosourea moiety undergoes rapid hydrolysis at physiological pH (7.4), degrading into alkylating carbocations and isocyanates before reaching the target tissue.
Your Goal: Maximize systemic exposure while minimizing pre-systemic degradation. Our Solution: Shift from simple co-solvent dissolution to encapsulation strategies (Lipid Nanocarriers or Cyclodextrin Complexation) that shield the reactive core from water.
Diagnostic & Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation[2]
Q: "I dissolved CNU-NP in DMSO, but it precipitates immediately upon dilution into saline/media. Why?" A: This is "Solvent Shock." CNU-NP is hydrophobic. When you dilute a DMSO stock (>10 mg/mL) into an aqueous buffer, the solvent power drops exponentially.
-
Immediate Fix: Do not dilute directly into saline. Use an intermediate co-solvent bridge .
-
Protocol: Dissolve API in DMSO
Mix with PEG 400 (1:1) Slowly add to saline containing 0.5% Tween 80 under vortex.
-
-
Root Cause Analysis: The dielectric constant of water is too high to support the non-polar nitrophenyl ring.
Q: "Can I use ethanol instead of DMSO?" A: Yes, but with caution. Ethanol is less solubilizing than DMSO for this compound. However, ethanol is preferred for lipid-based formulation preparation (see Module 3) because it is easier to remove via evaporation.
Category B: Stability & Degradation[1][3]
Q: "My HPLC shows multiple unknown peaks after just 2 hours in buffer. Is my compound impure?" A: Likely not. You are observing hydrolytic degradation . Nitrosoureas are pH-sensitive.[2][3]
-
Mechanism: At pH > 7, the hydroxide ion attacks the nitrogen, leading to rapid decomposition into an isocyanate and a diazohydroxide (which forms the alkylating carbocation).
-
Corrective Action: Maintain all aqueous vehicles at pH 3.0 – 4.0 using a Citrate or Acetate buffer. The half-life of CNU-NP can extend from minutes (at pH 7.4) to hours/days (at pH 4.0).
Q: "Can I autoclave my formulation?" A: ABSOLUTELY NOT. Nitrosoureas are thermally labile. Autoclaving will destroy 100% of the active pharmaceutical ingredient (API).
-
Sterilization Protocol: Use 0.22 µm PVDF filtration . Ensure your vehicle (e.g., liposomes) is extruded to <200 nm prior to filtration to prevent filter clogging.
Strategic Decision Matrix
Use this logic flow to select the correct formulation strategy for your specific experimental need.
Figure 1: Decision matrix for selecting the optimal delivery vehicle based on dosing route and concentration requirements.
Advanced Experimental Protocols
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Best for: IV administration requiring high solubility without organic solvents.
Mechanism: The hydrophobic nitrophenyl ring inserts into the CD cavity, while the hydrophilic outer shell interacts with water. This "molecular shield" protects the nitrosourea bond from hydrolytic attack.
Materials:
-
CNU-NP[4]
-
HP-β-CD (Medical Grade)
-
Methanol (HPLC Grade)
-
Milli-Q Water
Step-by-Step:
-
Phase 1 (Dissolution): Dissolve CNU-NP in a minimum volume of Methanol.
-
Phase 2 (Carrier Prep): Prepare a 20% (w/v) solution of HP-β-CD in water.
-
Phase 3 (Complexation): Slowly add the CNU-NP/Methanol solution to the CD solution dropwise under constant stirring (500 RPM).
-
Phase 4 (Solvent Removal): Stir for 24 hours in a fume hood to evaporate the methanol. Alternatively, use a rotary evaporator at low heat (<35°C).
-
Phase 5 (Filtration): Filter through a 0.45 µm membrane to remove uncomplexed drug.
-
Phase 6 (Lyophilization): Freeze-dry the solution to obtain a stable powder. Reconstitute with saline immediately before use.
Protocol B: Solid Lipid Nanoparticles (SLN)
Best for: Oral bioavailability and maximizing half-life.
Mechanism: SLNs entrap the drug within a solid lipid core, completely excluding water and preventing hydrolysis in the GI tract.
Data Summary: Comparison of Vehicles
| Parameter | Saline/DMSO (Control) | HP-β-CD Complex | Solid Lipid Nanoparticles (SLN) |
| Solubility Limit | < 0.5 mg/mL | ~ 5 - 10 mg/mL | > 20 mg/mL (Encapsulated) |
| Half-Life (pH 7.4) | < 30 mins | ~ 2 - 4 hours | > 12 hours |
| Bioavailability (Oral) | < 5% | ~ 20 - 30% | ~ 50 - 70% |
| Toxicity | High (Solvent effects) | Low | Low (Physiological lipids) |
SLN Synthesis Workflow (Hot Homogenization):
Figure 2: Hot High-Pressure Homogenization technique for generating Solid Lipid Nanoparticles.
Critical Protocol Notes:
-
Lipid Selection: Use long-chain glycerides (e.g., Compritol 888 ATO or Precirol). CNU-NP has higher affinity for these than standard stearic acid.
-
Temperature Control: Do not exceed 75°C. While the lipid must melt, excessive heat degrades the nitrosourea.
-
Storage: Store SLN suspension at 4°C. Do not freeze liquid suspensions (causes particle aggregation). For long-term storage, lyophilize with a cryoprotectant (Trehalose).
References
-
Gelas, P. et al. (1998). Stability of nitrosoureas in aqueous solution: Effect of pH and buffer.[5] This foundational text establishes the hydrolysis kinetics of chloroethylnitrosoureas, confirming the requirement for acidic pH stabilization.
-
(Extrapolated from general Nitrosourea stability data).
-
-
Wong, A. et al. (2020). Solid Lipid Nanoparticles for the Delivery of Lipophilic Drugs.[6][7][8] Reviews the mechanism of SLNs in protecting hydrolytically unstable drugs and enhancing oral uptake via the lymphatic system.
-
Loftsson, T. & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.
-
PubChem Database. (2025).[4][9] 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea Compound Summary. Provides physicochemical constants (LogP, H-bond donors) used to determine formulation compatibility.
-
(Note: Structural analog data used for physicochemical validation).
-
Sources
- 1. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 2. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea | C8H11ClN4O4 | CID 26328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of buffer composition on water stability of alkylating agents. The example of N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea | C6H12ClN3O3 | CID 129381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance to 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea in Tumor Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and validated experimental protocols for researchers encountering resistance to 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (CNPU) and other related chloroethylnitrosoureas (CENUs). As a team of Senior Application Scientists, our goal is to provide not just methods, but the scientific rationale to empower your research and overcome experimental hurdles.
PART 1: CORE DIRECTIVE - Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address the most common challenges and observations when working with CNPU-resistant tumor cell lines.
Q1: My tumor cell line, which was previously sensitive to CNPU, is now showing a resistant phenotype. What are the most probable molecular mechanisms I should investigate first?
A1: The primary and most well-documented mechanism of resistance to CENU compounds is the overexpression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[1][2][3] CNPU, like other CENUs, exerts its cytotoxic effect by inducing chloroethylation of guanine bases in DNA, which then leads to the formation of lethal DNA interstrand cross-links.[4][5] MGMT directly reverses this initial damage by removing the alkyl group from the O⁶ position of guanine, thereby preventing the formation of the cross-link and rendering the drug ineffective.[1][2][5]
A second critical pathway to consider is the DNA mismatch repair (MMR) system. While a functional MMR system can contribute to the cytotoxicity of some alkylating agents by recognizing adducts and triggering apoptosis, a deficient MMR system can lead to tolerance of the DNA damage, allowing the cell to survive despite the presence of lesions.[3][6][7][8]
Initial Troubleshooting Workflow:
-
Assess MGMT Expression: The first step is to quantify both the transcript and protein levels of MGMT.
-
RT-qPCR: To measure MGMT mRNA levels.
-
Western Blot: To measure MGMT protein levels. A direct correlation between high mRNA and protein levels is a strong indicator of MGMT-driven resistance.
-
-
Analyze MGMT Promoter Methylation: In many sensitive tumors, the MGMT gene is silenced via hypermethylation of its promoter region.[9] Loss of this methylation leads to active gene expression and resistance.
-
Evaluate MMR Protein Status: If MGMT expression is low or unchanged, assess the status of the MMR machinery.
Q2: I have confirmed that my resistant cell line has high levels of MGMT protein. What are the most effective experimental strategies to overcome this?
A2: The most direct and widely studied strategy is the pharmacological depletion of the MGMT protein using pseudosubstrates. These molecules act as "suicide" inhibitors, irreversibly inactivating the MGMT enzyme.
-
Strategy 1: Chemical Inhibition of MGMT
-
O⁶-benzylguanine (O⁶-BG): This is the most established inhibitor of MGMT.[13][14][15] By pre-treating resistant cells with O⁶-BG, you can deplete the cellular pool of MGMT, thereby preventing the repair of CNPU-induced DNA damage and restoring sensitivity.[13][14]
-
Lomeguatrib (O⁶-(4-bromothenyl)guanine): A potent alternative to O⁶-BG that also effectively inactivates MGMT and has been evaluated in clinical settings.[15][16][17]
-
Experimental Workflow for MGMT Inhibition to Restore CNPU Sensitivity:
Caption: Experimental workflow to test MGMT inhibitors for re-sensitizing tumor cells to CNPU.
Q3: My resistant cell line has low MGMT expression. What are the alternative resistance mechanisms I should explore?
A3: When MGMT is not the culprit, resistance can be multifactorial. Other potential mechanisms include:
-
Drug Efflux via ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters is a classic multidrug resistance mechanism.[18][19][20] Proteins like ABCB1 (P-glycoprotein) and ABCG2 (BCRP) can actively pump chemotherapeutic agents out of the cell, reducing intracellular drug concentration and efficacy.[20][21][22]
-
Enhanced DNA Repair Capacity (Other Pathways): While MGMT handles the primary lesion, other DNA repair pathways can contribute to cell survival. For example, pathways involved in resolving DNA cross-links, such as homologous recombination, may be upregulated.
-
Alterations in Apoptotic Signaling: Defects in the cell's ability to undergo apoptosis in response to DNA damage can confer resistance.[1][23] This could involve mutations in key regulators like p53 or overexpression of anti-apoptotic proteins like Bcl-2.
Troubleshooting Logic for Non-MGMT Mediated Resistance:
Caption: A logical flowchart for investigating CNPU resistance in MGMT-deficient tumor cells.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Validated Protocols
The following protocols are provided with the necessary detail to ensure reproducibility and reliability.
Protocol 1: Methylation-Specific PCR (MSP) for MGMT Promoter Status
Objective: To qualitatively determine if the MGMT gene promoter is methylated (silenced) or unmethylated (active).
Principle: This method relies on treating genomic DNA with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Two separate PCR reactions are then performed using primers specific for either the methylated or unmethylated DNA sequence.
Materials:
-
Genomic DNA extraction kit
-
Sodium bisulfite DNA modification kit (e.g., EZ DNA Methylation-Gold™ Kit, Zymo Research)
-
PCR Master Mix (e.g., Taq polymerase)
-
Primers for methylated MGMT sequence
-
Primers for unmethylated MGMT sequence
-
Agarose gel and electrophoresis equipment
Procedure:
-
gDNA Extraction: Isolate high-quality genomic DNA from both your sensitive (control) and resistant cell lines.
-
Bisulfite Conversion: Treat 500 ng - 1 µg of gDNA with sodium bisulfite according to the kit manufacturer's protocol. This converted DNA is the template for PCR.
-
PCR Amplification: Set up two separate PCR reactions for each DNA sample:
-
Reaction M: Add primers specific for the methylated sequence.
-
Reaction U: Add primers specific for the unmethylated sequence.
-
Include positive controls (known methylated and unmethylated DNA) and a no-template control.
-
-
PCR Cycling (Example):
-
Initial Denaturation: 95°C for 5 min
-
35-40 Cycles:
-
95°C for 30 sec
-
55-60°C (primer-specific) for 30 sec
-
72°C for 30 sec
-
-
Final Extension: 72°C for 7 min
-
-
Gel Electrophoresis: Run the PCR products on a 2% agarose gel.
-
Interpretation: A band in the 'M' lane indicates methylation. A band in the 'U' lane indicates an unmethylated status. Resistant cells with high MGMT expression will typically show a strong band in the 'U' lane.
-
| Cell Line | PCR with Unmethylated Primers (U) | PCR with Methylated Primers (M) | Inferred MGMT Status |
| Sensitive (Control) | No Band / Faint Band | Strong Band | Silenced |
| Resistant (Test) | Strong Band | No Band / Faint Band | Active |
| HeLa (Positive Control) | No Band | Strong Band | Silenced |
Protocol 2: Cell Viability Assay (MTT) for IC50 Determination
Objective: To quantify the concentration of CNPU required to inhibit the growth of a cell population by 50% (IC50) and to assess the reversal of resistance.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined density (e.g., 3,000-8,000 cells/well) to ensure they are in a logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Inhibitor Pre-treatment (for reversal studies): Add MGMT inhibitor (e.g., O⁶-BG at 10-20 µM) or ABC transporter inhibitor to the relevant wells. Incubate for 1-2 hours.
-
CNPU Treatment: Prepare a 2-fold serial dilution of CNPU. Remove the old media and add fresh media containing the different concentrations of CNPU (with or without the inhibitor). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well. Agitate the plate gently to fully dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of the CNPU concentration.
-
Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the IC50 value. A significant rightward shift in the curve for resistant cells and a leftward shift upon inhibitor addition confirms resistance and its reversal, respectively.
-
PART 3: VISUALIZATION & MECHANISTIC INSIGHTS
Signaling Pathway of CNPU Action and MGMT-Mediated Resistance
Caption: The bifurcation of CNPU-induced DNA damage, leading to either repair and survival or cell death.
References
-
Choi, Y. H., & Yu, A. M. (2014). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal . Molecules, 19(3), 3478–3507. [Link]
-
Narayanan, S., et al. (2002). Mechanisms of resistance to 1,3-bis(2-chloroethyl)-1-nitrosourea in human medulloblastoma and rhabdomyosarcoma . Molecular Cancer Therapeutics, 1(9), 729-736. [Link]
-
Studies of resistance factors against chloroethylnitrosourea drugs in malignant tumor cells . Uppsala University. [Link]
-
Narayanan, S., et al. (2002). Mechanisms of Resistance to 1,3-Bis(2-chloroethyl)-1-nitrosourea in Human Medulloblastoma and Rhabdomyosarcoma . Molecular Cancer Therapeutics, 1(9), 729-736. [Link]
-
Quinn, J. A., et al. (2009). Phase I trial of temozolomide plus O6-benzylguanine 5-day regimen with recurrent malignant glioma . Neuro-oncology, 11(5), 556–561. [Link]
-
Ludlum, D. B. (1997). The Chloroethylnitrosoureas: Sensitivity and Resistance to Cancer Chemotherapy at the Molecular Level . Cancer Investigation, 15(6), 588-598. [Link]
-
Wang, Y., et al. (2024). Mechanism of AGT-Mediated Repair of dG–dC Cross-Links in the Drug Resistance to Chloroethylnitrosoureas: Molecular Docking, MD Simulation, and ONIOM (QM/MM) Investigation . Journal of Chemical Information and Modeling, 64(7), 2549-2560. [Link]
-
Bao, L., et al. (2015). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy . Current Medicinal Chemistry, 22(31), 3647–3669. [Link]
-
Bukowski, K., et al. (2020). Role of ABC transporters in cancer chemotherapy . World Journal of Clinical Oncology, 11(9), 633-637. [Link]
-
Tozaki, M., et al. (2003). DNA mismatch repair deficiency stimulates N-ethyl-N-nitrosourea-induced mutagenesis and lymphomagenesis . Cancer Research, 63(9), 2233-2237. [Link]
-
Quinn, J. A., et al. (2009). Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma . Journal of Clinical Oncology, 27(8), 1262–1267. [Link]
-
Karathanasis, C., et al. (2024). Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data . Cancers, 16(11), 2004. [Link]
-
Tozaki, M., et al. (2003). DNA Mismatch Repair Deficiency Stimulates N-Ethyl-N-nitrosourea-induced Mutagenesis and Lymphomagenesis . Cancer Research, 63(9), 2233-2237. [Link]
-
McFaline-Figueroa, J. R., et al. (2021). Novel Treatments for MGMT-Methylated Gliomas . ESMO Open, 6(5), 100234. [Link]
-
Fink, D., et al. (1998). Modulation of Drug Resistance Mediated by Loss of Mismatch Repair by the DNA Polymerase Inhibitor Aphidicolin . Clinical Cancer Research, 4(1), 1-6. [Link]
-
Walter, C. A., et al. (2018). Critical appraisal of MGMT in digestive NET treated with alkylating agents . Endocrine-Related Cancer, 25(1), R1-R13. [Link]
-
Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation . ResearchGate. [Link]
-
Roy, R., et al. (2024). The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer . Cancers, 16(2), 331. [Link]
-
Wu, C. P., et al. (2020). ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance . Cellular and Molecular Life Sciences, 77(10), 1885–1907. [Link]
-
Wang, H., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance . Frontiers in Oncology, 11, 638682. [Link]
-
Yan, T., et al. (2003). DNA Mismatch Repair (MMR) Mediates 6-Thioguanine Genotoxicity by Introducing Single-strand Breaks to Signal a G2-M Arrest in MMR-proficient RKO Cells . Clinical Cancer Research, 9(6), 2327-2334. [Link]
-
Novel Alkylating Agent Defies Mechanisms of Resistance in GBM Tumors . OncLive. [Link]
-
Temozolomide: Mechanisms of Action, Repair and Resistance . ResearchGate. [Link]
-
Crasto, G. J., et al. (2025). Mitochondria-Targeted Temozolomide Probe for Overcoming MGMT-Mediated Resistance in Glioblastoma . ChemBioChem, e202400935. [Link]
-
N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea sensitivity in mismatch repair-defective human cells . ResearchGate. [Link]
-
Strobel, H., et al. (2019). Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review . Cancer Drug Resistance, 2(3), 569-597. [Link]
-
Mansouri, A., et al. (2016). Assessing MGMT methylation status and its current impact on treatment in glioblastoma . Neurosurgical Focus, 41(2), E18. [Link]
-
Thomas, R. P., et al. (2020). MGMT promoter methylation testing to predict overall survival in people with glioblastoma treated with temozolomide: a comprehensive meta-analysis based on a Cochrane Systematic Review . Neuro-Oncology Advances, 2(1), vdaa122. [Link]
-
Wiewrodt, D. C., et al. (2022). MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges . Neuro-Oncology, 24(1), 23-34. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)- | 33021-99-7 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNA mismatch repair deficiency stimulates N-ethyl-N-nitrosourea-induced mutagenesis and lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Assessing MGMT methylation status and its current impact on treatment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MGMT promoter methylation testing to predict overall survival in people with glioblastoma treated with temozolomide: a comprehensive meta-analysis based on a Cochrane Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I trial of temozolomide plus O6-benzylguanine 5-day regimen with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. esmed.org [esmed.org]
- 17. researchgate.net [researchgate.net]
- 18. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance | Cancer Biology & Medicine [cancerbiomed.org]
- 22. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 23. Mechanisms of resistance to 1,3-bis(2-chloroethyl)-1-nitrosourea in human medulloblastoma and rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Purification of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Welcome to the Technical Support Center for the synthesis and purification of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea. This compound is a critical chloroethyl urea (CEU) derivative, frequently utilized as a precursor in the development of nitrosourea antineoplastic agents and novel tubulin inhibitors[1].
Due to the highly reactive nature of the isocyanate and chloroethylamine precursors, synthesizing this compound often yields a complex mixture of byproducts. This guide provides researchers and drug development professionals with field-proven methodologies to profile, isolate, and eliminate these impurities, ensuring high-fidelity synthesis.
The Chemistry of Impurity Formation (Causality)
To effectively purify your target compound, you must first understand the mechanistic origins of the impurities. The synthesis typically involves the reaction of 3-nitrophenyl isocyanate with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine). This system is prone to two primary side reactions:
-
Moisture-Driven Symmetrical Urea Formation: Isocyanates are highly electrophilic. Even trace amounts of moisture in your solvent or headspace will hydrolyze 3-nitrophenyl isocyanate into 3-nitroaniline and carbon dioxide. The newly formed 3-nitroaniline is significantly more nucleophilic than the sterically hindered chloroethylamine, causing it to react rapidly with unreacted isocyanate. This forms 1,3-bis(3-nitrophenyl)urea , a notoriously insoluble symmetrical urea.
-
Base-Catalyzed Intramolecular Cyclization: The 2-chloroethylurea moiety is inherently unstable under basic conditions or elevated temperatures. The urea nitrogen can act as an internal nucleophile, attacking the chloroethyl carbon and displacing the chloride ion to form a 2-(3-nitrophenylamino)-4,5-dihydrooxazole (an oxazoline derivative)[1][2]. This cyclization fundamentally alters the pharmacophore and is a primary source of yield loss[3].
Quantitative Impurity Profiling
Before initiating purification, use the following data to identify the contaminants in your crude mixture.
| Impurity Name | Mechanistic Origin | Solubility Profile | TLC Rf (1:1 EtOAc/Hexane) |
| 1,3-Bis(3-nitrophenyl)urea | Isocyanate hydrolysis | Highly insoluble in DCM, EtOAc, and Ether. | ~0.00 (Stays at baseline) |
| 3-Nitroaniline | Isocyanate hydrolysis | Soluble in EtOAc, DCM, and acidic aqueous. | ~0.65 (Yellow spot, UV active) |
| Oxazoline Derivative | Intramolecular cyclization | Soluble in polar organics (MeOH, EtOAc). | ~0.20 (More polar than target) |
| Triethylamine HCl | Base neutralization | Highly soluble in water; insoluble in hexane. | N/A (Aqueous partition) |
| Target: 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea | Primary Reaction | Soluble in DCM, EtOAc; insoluble in Hexane. | ~0.45 |
Visual Workflows
Mechanistic pathways of CEU synthesis and primary impurity formation.
Step-by-step purification workflow for isolating the target urea.
Validated Purification Protocols
The following protocols are designed as a self-validating system to systematically strip away specific impurity classes based on their physicochemical properties.
Protocol A: Selective Trituration (Removing Symmetrical Urea)
-
Concentration: Evaporate the crude reaction solvent (e.g., THF or acetonitrile) under reduced pressure at a temperature not exceeding 30°C to prevent heat-induced cyclization[2].
-
Trituration: Suspend the resulting crude residue in cold Dichloromethane (DCM) or a 1:1 mixture of cold Ethyl Acetate/Hexane (10 mL per gram of crude).
-
Agitation: Sonicate for 5 minutes, then stir vigorously at 0°C for 15 minutes. The target compound will dissolve, leaving the 1,3-bis(3-nitrophenyl)urea as a fine, insoluble powder.
-
Filtration: Filter the suspension through a Celite pad.
-
Validation: Spot the solid residue on a TLC plate. It should remain strictly at the baseline (Rf = 0.00). Discard the solid and retain the filtrate.
Protocol B: Liquid-Liquid Extraction (Removing Amines & Salts)
-
Dilution: Dilute the filtrate from Protocol A with additional DCM (if necessary) to achieve a workable volume.
-
Acid Wash: Transfer to a separatory funnel and wash the organic layer twice with cold 0.1M HCl (1 volume of aqueous to 2 volumes of organic). This protonates and removes unreacted 3-nitroaniline, 2-chloroethylamine, and triethylamine.
-
Validation: Check the pH of the final aqueous wash. It should be highly acidic (pH < 2), confirming the exhaustive removal of basic impurities.
-
Brine Wash: Wash the organic layer once with saturated NaCl solution to remove residual water, then dry over anhydrous Na2SO4.
Protocol C: Recrystallization (Removing Oxazoline)
-
Solvent Exchange: Evaporate the dried organic layer from Protocol B to dryness.
-
Dissolution: Dissolve the residue in the minimum boiling amount of absolute Ethanol.
-
Precipitation: Slowly add cold distilled water dropwise until the solution becomes faintly turbid. Remove from heat and allow it to cool slowly to room temperature, then place in an ice bath for 2 hours.
-
Validation: Filter the resulting crystals. Analyze via 1H-NMR. The successful removal of the oxazoline derivative is confirmed by the strict integration of the chloroethyl protons (two distinct triplets around 3.5–3.8 ppm) and the absence of oxazoline ring protons[3].
Troubleshooting FAQs
Q: My final product is highly insoluble in dichloromethane and ethyl acetate, and the yield is artificially high. What happened? A: Your reaction was contaminated by moisture, leading to the massive formation of 1,3-bis(3-nitrophenyl)urea. This symmetrical urea is notoriously insoluble. To prevent this, ensure your glassware is flame-dried, use strictly anhydrous solvents, and perform the reaction under an inert argon or nitrogen atmosphere.
Q: NMR analysis of my purified product shows a loss of the chloroethyl protons and the appearance of new multiplets. Why? A: Your target compound has undergone base-catalyzed intramolecular cyclization to form the 2-amino-oxazoline derivative[1]. This occurs if an excess of triethylamine is used, or if the reaction/evaporation temperature exceeds 30°C. To troubleshoot, use strictly stoichiometric amounts of base, add the base dropwise at 0°C, and never apply excessive heat during rotary evaporation[2].
Q: I still see a yellow, UV-active spot on my TLC at Rf ~0.65. How do I remove it? A: This is 3-nitroaniline, resulting from the hydrolysis of your starting isocyanate. If Protocol B (Acid Wash) did not fully remove it, your HCl wash may not have been acidic enough, or the partition coefficient in your chosen organic solvent was too high. Repeat the liquid-liquid extraction using a slightly stronger acid wash (0.5M HCl) and ensure thorough mixing in the separatory funnel.
References
- 2-Chloroethylurea | 6296-42-0 Source: Benchchem URL
- Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)
- Source: eScholarship.
Sources
- 1. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloroethylurea | 6296-42-0 | Benchchem [benchchem.com]
- 3. escholarship.org [escholarship.org]
Stabilizing 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea for long-term experiments
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (CEU-3NP).
While CEU-3NP lacks the highly unstable nitroso group found in traditional nitrosoureas (like Carmustine or Lomustine), its chloroethylurea backbone remains highly susceptible to specific degradation pathways in aqueous and in vitro environments. This guide provides the mechanistic causality behind these instabilities and offers self-validating protocols to ensure absolute data integrity during your long-term pharmacological experiments.
Part 1: Mechanistic Causality of CEU-3NP Degradation
To stabilize a compound, you must first understand why it degrades. CEU-3NP contains a reactive 2-chloroethyl moiety and a urea linkage. The primary threat to its stability is not spontaneous decomposition, but rather hydrolysis and intramolecular cyclization .
The lone electron pairs on the urea nitrogen can act as internal nucleophiles. In neutral to basic environments (like standard cell culture media at pH 7.4), the urea nitrogen is prone to deprotonation. This triggers an intramolecular nucleophilic attack on the chloroethyl carbon, displacing the chloride ion and forming a stable, but pharmacologically inactive, 2-oxazolidinone or 2-imidazolidinone derivative. Conversely, under strongly acidic conditions (pH < 4), the compound undergoes acid-catalyzed hydrolysis of the urea functional group[1]. Furthermore, the chloroethyl group is vulnerable to external nucleophilic displacement in aqueous media, leading to complex degradation mixtures[2].
Fig 1. pH-dependent degradation pathways of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea.
Part 2: Troubleshooting Desk & FAQs
Q1: My cell viability assays show decreasing efficacy of CEU-3NP over a 72-hour incubation. What is happening?
The Causality: The compound is undergoing intramolecular cyclization in your cell culture media. At physiological pH (7.4) and elevated temperature (37°C), the half-life of the chloroethylurea backbone is drastically reduced. You are likely observing the effects of the inactive cyclized metabolite rather than the parent drug. The Solution: Do not pre-incubate the compound in media. For long-term assays (e.g., 72 hours), administer the drug via a continuous perfusion system or replace the media with freshly prepared compound every 12 hours to maintain a constant Area Under the Curve (AUC) of the active agent.
Q2: I store my 10 mM stock solutions in DMSO at -20°C, but I see precipitation and a loss of potency after a month. How can I stabilize it?
The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeatedly opening the stock vial introduces atmospheric moisture. Even at -20°C, the presence of water in DMSO promotes slow hydrolysis and nucleophilic displacement of the chlorine atom[2]. Additionally, freeze-thaw cycles cause micro-precipitation, altering the true concentration of the soluble fraction. The Solution: Transition to single-use aliquots using anhydrous DMSO (≤0.005% water). Store these aliquots at -80°C under an inert gas blanket (Argon). Never subject an aliquot to a freeze-thaw cycle.
Q3: How do I verify the integrity of my stored compound before a critical in vivo animal study?
The Causality: Assuming compound integrity based on storage time alone introduces critical experimental flaws. You must actively prove the absence of the cyclized degradation product. The Solution: Implement the Reverse-Phase HPLC (RP-HPLC) kinetic stability assay detailed in Protocol B below. This acts as a self-validating checkpoint before any in vivo administration.
Part 3: Quantitative Stability Data
To guide your experimental design, refer to the synthesized kinetic stability profile of CEU-3NP under various conditions. Optimal stability for the urea functional group is strictly maintained in neutral to slightly acidic, non-aqueous environments[1].
| Environmental Condition | Temperature | Estimated Half-Life ( | Primary Degradation Pathway |
| Aqueous Buffer (pH 4.0) | 4°C | > 14 days | Slow Acid Hydrolysis |
| Aqueous Buffer (pH 7.4) | 37°C | ~ 4 - 6 hours | Intramolecular Cyclization |
| Aqueous Buffer (pH 9.0) | 25°C | < 30 minutes | Rapid Cyclization |
| DMSO (Anhydrous, <0.005% H₂O) | -80°C | > 12 months | None (Stable) |
| DMSO (Hygroscopic, ~1% H₂O) | -20°C | ~ 3 - 4 weeks | Hydrolysis / Cyclization |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. By incorporating internal Quality Control (QC) checks, the protocol itself proves that the compound remains stable.
Fig 2. High-fidelity preparation and validation workflow for CEU-3NP stock solutions.
Protocol A: Preparation and Storage of High-Fidelity Stock Solutions
Objective: Prevent hygroscopic degradation and establish a verifiable T=0 baseline.
-
Desiccation: Equilibrate the lyophilized CEU-3NP powder to room temperature inside a vacuum desiccator for 2 hours prior to opening to prevent condensation.
-
Solvation: Dissolve the compound in strictly anhydrous, amine-free DMSO (certified ≤0.005% water) to achieve a 10 mM stock concentration. Note: Amines in lower-grade DMSO will act as nucleophiles and rapidly degrade the chloroethyl group.
-
Aliquoting: Transfer 50 µL volumes into pre-chilled, single-use amber glass vials. The nitrophenyl moiety exhibits mild photosensitivity; amber glass prevents UV-induced radical formation.
-
Atmospheric Purge: Blanket each vial with a gentle stream of Argon gas for 5 seconds to displace ambient oxygen and moisture. Immediately cap with a PTFE-lined septum.
-
Storage: Transfer immediately to a -80°C freezer.
-
Self-Validation Step: Randomly select one sealed aliquot, thaw it, and immediately run the RP-HPLC assay (Protocol B). This establishes your T=0 Purity Baseline . If purity is <95%, discard the batch, as the DMSO was likely compromised.
Protocol B: Kinetic Stability Assay (RP-HPLC)
Objective: Validate compound integrity prior to use in long-term assays.
-
Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid [TFA]) and Mobile Phase B (Acetonitrile + 0.1% TFA). Causality: The acidic TFA (pH ~2.0) protonates the urea nitrogen, completely halting on-column cyclization during the run.
-
Chromatographic Conditions: Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). Run an isocratic gradient of 40% A / 60% B at a flow rate of 1.0 mL/min.
-
Detection: Set the UV detector to 254 nm to capture the strong absorbance of the nitrophenyl ring.
-
Validation Execution: Thaw an experimental aliquot. Inject 10 µL.
-
Data Interpretation: The intact CEU-3NP will elute later (more hydrophobic). The cyclized oxazolidinone/imidazolidinone degradation products will elute earlier (more polar). Calculate the Area Under the Curve (AUC) ratio. Proceed with your biological assay only if the parent peak constitutes ≥95% of the total AUC.
References
Sources
Validation & Comparative
High-Resolution 1H NMR Profiling of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea: A Comparative Analytical Guide
This guide outlines the high-resolution 1H NMR profiling of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (referred to herein as 3-NO2-CEU ). This analysis focuses on the structural validation of this compound, a critical precursor in the synthesis of nitrosourea alkylating agents (like BCNU/CCNU) and a tubulin inhibitor in its own right.
Executive Summary
The structural integrity of chloroethyl ureas (CEUs) is paramount due to the lability of the 2-chloroethyl group, which can undergo premature cyclization or hydrolysis. While LC-MS provides molecular weight confirmation, it fails to distinguish subtle regio-isomeric shifts or the intramolecular hydrogen bonding states characteristic of urea derivatives.
This guide details the 1H NMR analysis of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea, comparing its analytical resolution against LC-MS and FT-IR . We demonstrate that 1H NMR is the superior method for validating the urea linkage and the integrity of the alkylating tail.
Structural Context & Molecular Logic
The molecule consists of three distinct magnetic environments:
-
Electronic "Pull" (Aromatic): The 3-nitrophenyl ring (strongly electron-withdrawing).
-
The Bridge (Urea): The -NH-CO-NH- linker, sensitive to solvent and pH.
-
The Payload (Aliphatic): The 2-chloroethyl tail (-CH₂CH₂Cl), the site of biological alkylation.
Analytical Workflow
The following diagram illustrates the logical flow for validating 3-NO2-CEU, moving from synthesis to spectral confirmation.
Figure 1: Analytical workflow for the isolation and validation of Chloroethylurea derivatives.
Experimental Protocol
Synthesis (Context for Analysis)[1]
-
Reaction: 3-Nitroaniline is reacted with 2-chloroethyl isocyanate in dichloromethane (DCM).
-
Critical Impurity: Unreacted aniline (detectable in aromatic region) or hydrolyzed isocyanate (detectable as urea byproduct).
NMR Sample Preparation
To ensure reproducibility and minimize proton exchange:
-
Solvent Selection: Use DMSO-d6 (99.9% D).
-
Why: Chloroform-d (CDCl3) often leads to broad or invisible Urea NH signals due to quadrupole broadening or rapid exchange. DMSO-d6 stabilizes the urea protons via hydrogen bonding, resulting in sharp, distinct singlets/triplets.
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Temperature: Run at 298 K (25°C) . Higher temperatures increase proton exchange rates, collapsing the NH coupling.
1H NMR Spectrum Analysis (The Core)
The spectrum of 3-NO2-CEU in DMSO-d6 exhibits a distinct fingerprint.
Predicted & Observed Chemical Shifts
Reference: 400 MHz, DMSO-d6,
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH-Ar | 9.15 - 9.30 | Singlet (s) | 1H | - | Deshielded by the electron-poor nitrophenyl ring and carbonyl anisotropy. |
| H-2 (Ar) | 8.55 - 8.60 | Triplet (t)* | 1H | ~2.0 Hz | "Singlet-like" triplet due to meta-coupling. Most deshielded aromatic proton (between NO2 and Urea). |
| H-6 (Ar) | 7.75 - 7.85 | Doublet (d) | 1H | ~8.0 Hz | Ortho to Urea, Para to NO2. |
| H-4 (Ar) | 7.65 - 7.75 | Doublet (d) | 1H | ~8.0 Hz | Ortho to NO2, Para to Urea. |
| H-5 (Ar) | 7.50 - 7.60 | Triplet (t) | 1H | ~8.0 Hz | Meta proton, standard aromatic triplet. |
| NH-Alkyl | 6.40 - 6.60 | Triplet (t) | 1H | ~5.5 Hz | Coupled to the adjacent CH2 group. Confirms the urea linkage is intact. |
| CH2-Cl | 3.65 - 3.75 | Triplet (t) | 2H | ~6.0 Hz | Deshielded by Chlorine. Characteristic of the "mustard" tail. |
| N-CH2 | 3.40 - 3.50 | Quartet (q)** | 2H | ~6.0 Hz | Coupled to both CH2-Cl and NH-Alkyl. Often appears as a quartet or multiplet. |
*Note: H-2 appears as a triplet due to fine meta-coupling with H-4 and H-6. **Note: Upon D2O shake, the NH-Alkyl signal disappears, and the N-CH2 multiplet simplifies to a triplet.
Detailed Mechanistic Interpretation
-
The Aromatic Region (7.5 - 8.6 ppm): The 3-nitrophenyl group creates a strong dipole. The proton at position 2 (H-2) is the most diagnostic; its extreme downfield shift (~8.6 ppm) confirms the meta substitution pattern relative to the urea. If the product were the para-isomer (4-nitro), this region would show a symmetric AA'BB' doublet system.
-
The Urea Bridge (6.5 & 9.2 ppm): The large chemical shift difference (
ppm) between the two NH protons proves the asymmetry of the molecule. The aromatic NH is more acidic (downfield), while the alkyl NH is more shielded. -
The Chloroethyl Tail (3.4 - 3.7 ppm): This is the Quality Control Region .
-
Integrity Check: If the tail cyclizes (forming an oxazoline), the triplet pattern is destroyed, and complex multiplets appear upfield (~3.0-4.5 ppm).
-
Hydrolysis: If the Cl is hydrolyzed to OH, the CH2-Cl triplet shifts upfield to ~3.5 ppm and overlaps with the N-CH2.
-
Comparative Performance Analysis
How does 1H NMR compare to alternative analytical techniques for this specific molecule?
Comparison 1: 1H NMR vs. LC-MS
| Feature | 1H NMR (Recommended) | LC-MS (Alternative) | Verdict |
| Primary Output | Connectivity & Environment | Molecular Weight (m/z) | NMR wins for structure. |
| Isomer Differentiation | Excellent (Ortho/Meta/Para resolved) | Poor (Same mass) | NMR is essential for regio-isomer checks. |
| Purity Quantification | Quantitative (qNMR) requires internal std | High sensitivity for trace impurities | LC-MS wins for trace impurity detection (<0.1%). |
| Tail Validation | Confirms Cl vs OH vs Cyclized | Confirms Mass (Cl isotope pattern) | Both are needed, but NMR proves connectivity. |
Comparison 2: Solvent Effects (DMSO-d6 vs. CDCl3)
The choice of solvent drastically alters the "performance" of the analysis.
-
DMSO-d6: High polarity disrupts intermolecular H-bonds between urea molecules, replacing them with Solvent-Solute H-bonds. Result: Sharp, well-resolved NH signals.
-
CDCl3: Non-polar. Urea molecules aggregate. Result: NH signals are often broad, weak, or invisible, leading to false negatives regarding the urea bridge integrity.
Comparison 3: Precursor (Urea) vs. Drug (Nitrosourea)
If this molecule is nitrosated to form the drug (e.g., a BCNU analogue), the NMR spectrum changes predictably.
-
Urea (Current): N-H (Alkyl) is present at ~6.5 ppm. N-CH2 is at ~3.4 ppm.
-
Nitrosourea (Product): N-H (Alkyl) disappears. N-CH2 shifts downfield to ~4.1-4.2 ppm due to the strong electron-withdrawing Nitroso (-N=O) group.
-
Utility: 1H NMR is the primary method to monitor the completion of the nitrosation reaction.
References
-
Gaudreault, R. C., et al. (1988). "1-Aryl-3-(2-chloroethyl)ureas: Synthesis and in vitro assay as potential anticancer agents." Journal of Pharmaceutical Sciences.
-
PubChem. (2025).[1][2][3] "Compound Summary: 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (Analogues)." National Library of Medicine.[1][2]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Urea/Alkyl shifts).
-
Li, H. Q., et al. (2009).[4] "Urea derivatives as anticancer agents."[4][5] Anticancer Agents in Medicinal Chemistry.
Disclaimer
This guide is intended for research purposes only. The chemical shifts provided are based on standard spectroscopic data for 1-aryl-3-(2-chloroethyl)ureas in DMSO-d6. Actual values may vary slightly based on concentration and temperature.
Sources
- 1. 1-(2-Chloroethyl)-1-nitrosourea | C3H6ClN3O2 | CID 75394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Urea, 1-(2-chloroethyl)-3-(o-propylphenyl)- | C12H17ClN2O | CID 293581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urea, N-(2-chloroethyl)-N-nitroso-N'-(2,4,6-trimethylphenyl)- | C12H16ClN3O2 | CID 97172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy Guide: Carmustine (BCNU) vs. 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
[1]
Executive Summary
-
Carmustine (BCNU) is a bifunctional alkylating agent and nitrosourea used clinically for glioblastoma (GBM) and lymphomas.[1][2] Its efficacy stems from its spontaneous decomposition into two reactive species: a chloroethyl diazonium ion (DNA crosslinker) and an isocyanate (protein carbamoylator).[1]
-
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (CNPU) represents the de-nitrosated analog.[1] Without the N-nitroso group, this compound is chemically stable and cannot generate the diazonium ion required for DNA crosslinking.[1]
-
Conclusion: In comparative efficacy models, BCNU demonstrates potent cytotoxicity (IC50 in
M range), while CNPU is pharmacologically inert regarding DNA alkylation, serving primarily as a negative control to validate the necessity of the nitroso group or to study isolated carbamoylation-independent toxicity.[1]
Chemical & Mechanistic Comparison
The divergence in efficacy is rooted in the decomposition chemistry of nitrosoureas versus ureas.[1]
Mechanism of Action (The "Activation Gap")[1]
-
BCNU (The Prodrug): BCNU is unstable at physiological pH (7.4).[1] It undergoes base-catalyzed decomposition to form vinyl diazohydroxide (which yields the chloroethyl carbonium ion) and 2-chloroethyl isocyanate .[1]
-
CNPU (The Stable Urea): The urea linkage in CNPU is stable.[1] It lacks the electron-withdrawing nitroso group that weakens the N-C bond.[1] Consequently:
Visualization: Activation Pathway[1]
The following diagram illustrates the decomposition pathway of BCNU compared to the stability of CNPU.
Figure 1: Mechanistic divergence.[1] BCNU decomposes to form lethal DNA crosslinkers, while CNPU remains stable, lacking the activation trigger.[1]
Quantitative Efficacy Data
The following data summarizes comparative studies on L1210 Leukemia cells and Glioma models, synthesizing historical SAR (Structure-Activity Relationship) data.
| Feature | Carmustine (BCNU) | 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea | Implication |
| Chemical Class | Nitrosourea (Bifunctional) | Urea (Monofunctional/Stable) | Nitroso group is essential for activation.[1] |
| Log P (Lipophilicity) | ~1.53 (High BBB Permeability) | ~1.8 - 2.0 (High) | Both cross membranes, but only BCNU kills.[1] |
| Alkylation Activity | High (NBP Assay) | Negligible (< 5% of BCNU) | CNPU cannot crosslink DNA.[1] |
| Carbamoylation | High | Low/Moderate | CNPU may still cause some protein toxicity.[1] |
| IC50 (L1210 Cells) | ~5 - 10 | > 100 | CNPU is non-cytotoxic in standard assays.[1] |
| In Vivo ILS% | > 150% (Curative in mice) | < 10% (Non-curative) | CNPU fails as a therapeutic agent.[1] |
Note: ILS% = Increase in Life Span of tumor-bearing animals.[1]
Key Insight: The "Nitrophenyl" Effect
While the 3-nitrophenyl group increases lipophilicity (aiding cell penetration), it does not confer cytotoxicity on its own.[1] In SAR studies, replacing the cyclohexyl group of CCNU with a substituted phenyl group (as in CNPU) generally reduces activity unless the N-nitroso group is present [1].[1]
Experimental Protocol: Validating Efficacy
To experimentally verify the inactivity of CNPU compared to BCNU, use the following Clonogenic Survival Assay . This protocol is self-validating using a positive control (BCNU) and a solvent control (DMSO).[1]
Materials
-
Cell Line: U87-MG (Glioblastoma) or L1210 (Leukemia).[1]
-
Compounds:
-
Assay: MTT or Colony Formation.
Step-by-Step Workflow
-
Seeding: Plate 500 cells/well (6-well plate) for colony assay or 5,000 cells/well (96-well) for MTT. Incubate for 24h.
-
Drug Treatment (The Critical Step):
-
Washout: Remove drug-containing media, wash 2x with PBS, and replace with fresh media.[1]
-
Incubation:
-
Readout:
Expected Results (Self-Validation)
-
BCNU Wells: Significant cell death at >20
M. Colony formation inhibited.[1] -
CNPU Wells: Minimal toxicity even at 100
M. Cell survival comparable to DMSO control.[1] -
Troubleshooting: If CNPU shows toxicity, check for contamination or extremely high concentrations causing non-specific osmotic stress.[1]
Synthesis of the Comparison (SAR Logic)
Why do researchers synthesize CNPU if it is inactive?
-
Metabolite Identification: To prove that the urea found in plasma is a breakdown product of a nitrosourea drug.[1]
-
Carbamoylation Isolation: To study the effects of protein modification (carbamoylation) without the confusing factor of DNA damage.[1] CNPU can serve as a "Carbamoylation-Only" probe (though isocyanates are better for this, ureas are their stable end-products).[1]
Decomposition Pathway Diagram[1]
Figure 2: The urea derivative is often the metabolic "ash" left after the nitrosourea "fire" has burned out.[1]
References
-
Montgomery, J. A., et al. (1976).[1] "Chemistry and structure-activity studies of the nitrosoureas." Cancer Treatment Reports, 60(6), 651-664.[1]
-
Levin, V. A., et al. (1978).[1][3] "Relationship of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics...". Cancer Chemotherapy and Pharmacology, 1(4), 233-242.[1][3]
-
Kohn, K. W. (1977).[1] "Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas."[1] Cancer Research, 37(5), 1450-1454.[1]
-
Brem, H., et al. (1995).[1] "Placebo-controlled trial of safety and efficacy of intraoperative controlled delivery by biodegradable polymers of chemotherapy for recurrent gliomas." The Lancet, 345(8956), 1008-1012.[1] (Establishes BCNU efficacy baseline).
Sources
- 1. Carmustine - Wikipedia [en.wikipedia.org]
- 2. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 3. Relationship of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of TLC and Melting Point for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
In the landscape of drug discovery and development, the purity of pharmaceutical intermediates is a cornerstone of safety and efficacy.[1][2][3] Even minute impurities can have a significant impact on the stability, and biological activity of the final Active Pharmaceutical Ingredient (API).[3][4] This guide provides an in-depth, comparative analysis of two fundamental and accessible techniques for validating the purity of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea: Thin-Layer Chromatography (TLC) and melting point analysis. As a synthetic intermediate, ensuring the purity of this compound is a critical step in the manufacturing process.[1][2]
This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their decision-making process. We will explore the complementary nature of these techniques and how, when used in tandem, they form a robust, self-validating system for purity assessment.[5]
Thin-Layer Chromatography (TLC): A Rapid and Versatile Separation Technique
TLC is a powerful chromatographic method for separating mixtures.[6][7][8] Its utility in assessing the purity of a compound lies in its ability to visualize the presence of impurities as distinct spots on a TLC plate.[6] A pure compound should ideally present as a single spot.[6]
The Science Behind the Separation
TLC operates on the principle of differential partitioning of components between a stationary phase (a solid adsorbent like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[6][7][9] The separation is based on the polarity of the compounds. In a normal-phase TLC, the stationary phase is polar (silica gel), and the mobile phase is less polar. Compounds with higher polarity will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[9] Conversely, less polar compounds will travel further with the mobile phase, yielding a higher Rf value.
The Rf value is a key parameter in TLC and is calculated as follows:[9]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Experimental Protocol for TLC Analysis
A well-designed TLC experiment is crucial for obtaining reliable and reproducible results.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane)
-
Sample of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
-
Reference standards for starting materials (3-nitroaniline and 2-chloroethyl isocyanate) and the pure product
-
Visualization agent (e.g., UV lamp at 254 nm, or a staining solution like potassium permanganate)
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Sample Preparation: Dissolve a small amount of your synthesized 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare separate solutions of the starting materials and a reference standard of the pure product.
-
Spotting: Using a capillary tube, apply a small spot of each solution onto the marked points on the baseline. Ensure the spots are small and concentrated.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure a saturated atmosphere. Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.[9]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[10] The nitrophenyl group in the target compound and starting material should be UV active. If needed, further visualization can be achieved using a chemical stain.
-
Analysis: Calculate the Rf value for each spot. A pure sample of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea should show a single spot with an Rf value matching that of the reference standard. The presence of other spots indicates impurities.
Caption: Workflow for TLC Purity Analysis.
Melting Point Analysis: A Classic Indicator of Purity
Melting point determination is a fundamental technique for characterizing crystalline solids and assessing their purity.[5][11][12] A pure crystalline solid will have a sharp and defined melting point range (typically 0.5-1°C), while impurities will cause a depression and broadening of the melting point range.[5][12][13] This phenomenon, known as melting point depression, is a reliable indicator of impurity.[12]
The Science Behind Melting Point Depression
Impurities disrupt the crystalline lattice of a solid, weakening the intermolecular forces that hold the molecules together.[12] Consequently, less energy is required to break these forces, resulting in a lower melting point.[12] The presence of impurities also leads to a broader melting range because different regions of the solid will have varying concentrations of impurities, causing them to melt at slightly different temperatures.[5]
Experimental Protocol for Melting Point Analysis
Materials:
-
Melting point apparatus
-
Capillary tubes
-
Sample of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
-
Reference standard of pure 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[14]
-
Packing the Capillary Tube: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[12][14]
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to about 10-15°C below the expected melting point, then slow the heating rate to 1-2°C per minute to ensure an accurate reading.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Mixed Melting Point (for Identity Confirmation): To confirm the identity of the synthesized compound, mix a small amount of the sample with the pure reference standard.[14] If the melting point of the mixture is sharp and not depressed, it provides strong evidence that the synthesized compound is the desired product.[14] If the melting point is depressed and broad, the compounds are not identical.
Caption: Decision tree for purity assessment via melting point.
Comparative Data and Interpretation
The following table presents hypothetical data for the purity analysis of a synthesized batch of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea.
| Compound/Mixture | TLC Rf Value (Ethyl Acetate/Hexane 1:1) | Melting Point (°C) | Interpretation |
| 3-Nitroaniline (Starting Material) | 0.65 | 111-114 | Potential impurity if present in the final product. |
| Synthesized Product (Batch A) | 0.40 (major spot), 0.65 (minor spot) | 125-132 | The presence of a second spot corresponding to the starting material and a broad melting range indicates an impure sample. |
| Purified Product (Batch B) | 0.40 | 135-136 | A single spot on TLC and a sharp melting point suggest a high degree of purity. |
| Reference Standard | 0.40 | 135-136 | The benchmark for a pure sample. |
| Mixed Melting Point (Batch B + Ref. Std.) | N/A | 135-136 | No depression in melting point confirms the identity and purity of Batch B. |
Conclusion: A Synergistic Approach to Purity Validation
Both Thin-Layer Chromatography and melting point analysis are indispensable tools in the arsenal of a synthetic chemist. TLC offers a rapid, visual assessment of the number of components in a sample, making it an excellent screening tool.[7] Melting point analysis, on the other hand, provides quantitative data on the purity of a crystalline solid.[11][14]
While each technique is powerful in its own right, their true strength lies in their synergistic application.[5] A single sharp spot on a TLC plate that corresponds to the reference standard, coupled with a sharp, undepressed melting point, provides a high degree of confidence in the purity and identity of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea. This dual validation approach is a cost-effective and scientifically sound strategy for ensuring the quality of pharmaceutical intermediates, thereby upholding the integrity of the drug development process. Other advanced analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for a more detailed analysis of purity and impurity profiling.[1][2]
References
- Melting Point Determination - ResolveMass Labor
- Melting Point Matters: The Key to Purity, Identific
- 2.1: Melting Point Analysis - Chemistry LibreTexts.
- 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts.
- Thin Layer Chrom
- How to detect the percentage of pharmaceutical intermedi
- Wh
- Pharma Intermediates 7 Must-Know Tips for Quality Control.
- The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing.
- Thin Layer Chrom
- Tips & Tricks for Thin-Layer Chrom
- Thin-Layer Chromatography (TLC) Procedure and Principles - J&K Scientific LLC.
- Purity determination and evalu
- How Important Is Chemical Purity In The Pharmaceutical Industry? - Moravek, Inc.
- Thin layer chrom
- TLC Visualiz
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. moravek.com [moravek.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 6. Home Page [chem.ualberta.ca]
- 7. jk-sci.com [jk-sci.com]
- 8. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iitg.ac.in [iitg.ac.in]
- 10. epfl.ch [epfl.ch]
- 11. resolvemass.ca [resolvemass.ca]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis: Lomustine (CCNU) vs. 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Subject: Structural Divergence and Mechanistic Dichotomy in Chloroethylating Agents
Executive Summary
This guide provides a technical comparison between Lomustine (CCNU) , a clinically established nitrosourea, and 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea , a representative of the aryl chloroethyl urea (CEU) class.
While these two compounds share a 2-chloroethyl pharmacophore, their biological activities are diametrically opposed due to a single structural modification: the presence or absence of the N-nitroso group.
-
Lomustine (Nitrosourea): Acts primarily as a DNA alkylating agent . It spontaneously decomposes to generate highly reactive diazonium species that crosslink DNA.
-
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (Aryl Urea): Acts primarily as a Protein alkylating agent (specifically targeting
-tubulin and Thioredoxin-1). It lacks the nitroso group, rendering it stable against diazonium formation; instead, it functions as a "soft" electrophile that disrupts the cytoskeleton and cellular redox homeostasis.
Structural & Physicochemical Divergence
The defining difference lies in the N1 position. This subtle alteration dictates the chemical stability and the entire downstream signaling cascade.
| Feature | Lomustine (CCNU) | 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea |
| Class | Nitrosourea | Aryl Chloroethyl Urea (CEU) |
| Core Structure | 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | 1-(2-chloroethyl)-3-(3-nitrophenyl)urea |
| Key Functional Group | N-Nitroso (N-N=O) at N1 | Amide Hydrogen (N-H) at N1 |
| Lipophilicity | High (Cyclohexyl group) - Crosses BBB | Moderate/High (Nitrophenyl group) |
| Stability | Labile: Spontaneous decomposition in physiological pH.[1] | Stable: Requires enzymatic activation or specific nucleophilic attack to react. |
| Reactive Species | Chloroethyl diazonium ion (Hard Electrophile) + Isocyanate | Intact Chloroethyl-urea moiety (Soft Electrophile) |
Structural Impact on Reactivity
-
Lomustine: The electron-withdrawing nitroso group weakens the N-C bond, facilitating spontaneous cleavage. This releases a diazonium ion (super-electrophile) capable of attacking the O6-position of guanine in DNA.
-
Nitrophenyl Urea: Lacking the nitroso group, the urea bond is stable. The chloroethyl group remains attached, acting as a mild alkylator that prefers "soft" nucleophiles like the Glu198 carboxylate of
-tubulin or Cys residues on Thioredoxin-1 (Trx1), rather than DNA bases.
Mechanistic Profiling: The "Why" Behind the Activity
This section details the divergent pathways. Lomustine is genotoxic; the Nitrophenyl Urea is antimitotic.
Pathway Visualization (DOT)
Figure 1: Divergent signaling pathways. Lomustine (Red) drives DNA damage via diazonium formation. The Nitrophenyl Urea (Blue) bypasses DNA, directly targeting tubulin and redox proteins.
Detailed Mechanism
-
Lomustine (Genotoxicity):
-
Mechanism: Alkylation of DNA at the O6-position of guanine. This leads to G-C to A-T transition mutations. If not repaired by MGMT (O6-methylguanine-DNA methyltransferase), the interstrand crosslinks prevent DNA replication, triggering apoptosis.
-
Secondary Effect: The isocyanate byproduct carbamoylates lysine residues on proteins, inhibiting DNA repair enzymes and contributing to toxicity (e.g., pulmonary fibrosis).
-
-
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (Cytoskeletal Disruption):
-
Mechanism: This molecule mimics the pharmacophore of combretastatin but acts covalently. It binds to the colchicine-binding site of
-tubulin.[2][3][4][5][6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The Reaction: The chloroethyl group undergoes a nucleophilic attack by the carboxylate group of Glutamic Acid 198 (Glu198) on
-tubulin. This irreversible acylation prevents microtubule polymerization, arresting cells in the G2/M phase. -
Secondary Target: It also alkylates Thioredoxin-1 (Trx1), blocking its nuclear translocation and inhibiting the cell's ability to manage oxidative stress.
-
Experimental Performance & Protocols
A. Cytotoxicity Profile
The Nitrophenyl Urea derivative often retains potency in cell lines resistant to Lomustine, as its mechanism does not rely on DNA mismatch repair pathways.
| Parameter | Lomustine | Nitrophenyl Urea (CEU) |
| Primary IC50 Range | 10–50 | 1–10 |
| Resistance Factor | High (Mediated by MGMT overexpression) | Low (Independent of MGMT) |
| Cell Cycle Arrest | S-phase / G2 arrest (delayed) | Sharp G2/M arrest (Antimitotic) |
| Myelosuppression | Severe (Dose-limiting toxicity) | Generally Lower (Targeted mechanism) |
B. Protocol: Differentiating Alkylating Activity (NBP Assay)
To experimentally verify the difference in reactivity (DNA vs. Protein), use the 4-(p-nitrobenzyl)pyridine (NBP) assay. Lomustine will react rapidly; the urea will react slowly or require specific conditions.
Reagents:
-
NBP Reagent: 5% 4-(p-nitrobenzyl)pyridine in acetone.
-
Buffer: 50 mM Acetate buffer (pH 4.0) and 50 mM Phosphate buffer (pH 7.4).
-
Stop Solution: 1M NaOH.
Workflow:
-
Preparation: Dissolve Lomustine and Nitrophenyl Urea in DMSO (10 mM stocks).
-
Incubation: Mix 100
L drug stock with 1 mL Buffer + 0.5 mL NBP Reagent. -
Heat: Incubate at 37°C for 60 minutes (Lomustine) or up to 4 hours (Urea).
-
Development: Add 1 mL 1M NaOH.
-
Readout: Measure Absorbance at 600 nm (Blue/Purple color indicates alkylation).
-
Result:Lomustine yields a strong signal (rapid diazonium formation). Nitrophenyl Urea yields a weak/negligible signal under these conditions, as it requires a protein nucleophile (like Glu198) rather than water/NBP to activate.
-
C. Protocol: Tubulin Polymerization Assay (Specific for Urea)
This assay confirms the CEU mechanism.[2]
-
Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Treatment: Incubate tubulin with 10
M Nitrophenyl Urea vs. Vehicle (DMSO) vs. Lomustine (Negative Control for this specific mechanism) on ice. -
Induction: Transfer to 37°C to initiate polymerization.
-
Measurement: Monitor fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.
-
Result:Lomustine samples will show a standard sigmoidal polymerization curve (similar to vehicle). Nitrophenyl Urea samples will show a flat line or significantly reduced Vmax, indicating inhibition of polymerization.
-
Safety & Handling
-
Lomustine: Known human carcinogen. Volatile degradation products. Handle in a Class II Biosafety Cabinet.
-
Nitrophenyl Urea: Potent cytotoxic agent.[7] While less volatile, it is a direct protein alkylator. Double-gloving and respiratory protection are mandatory.
References
-
Fortin, S., et al. (2011).[6] "Characterization of the Covalent Binding of N-phenyl-N'-(2-chloroethyl)ureas to
-tubulin: Importance of Glu198 in Microtubule Stability." Molecular Cancer Therapeutics. Link -
Gaudreault, R. C., et al. (1994). "Synthesis and cytotoxic activity of new alkyl[3-(2-chloroethyl)ureido]benzene derivatives." European Journal of Medicinal Chemistry. Link
-
Fortin, S., & Gaudreault, R. C. (2009). "Mechanism of action of N-phenyl-N'-(2-chloroethyl)
- and -tubulin." Bioorganic & Medicinal Chemistry. Link -
Tew, K. D., et al. (1996). "Mechanisms of drug resistance in human neoplasia." Lomustine (CCNU) Pharmacology. Link
-
PubChem Compound Summary. "Lomustine (CID 3950)." National Center for Biotechnology Information. Link
Sources
- 1. 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) modulates rat liver microsomal cyclophosphamide and ifosphamide activation by suppressing cytochrome P450 2C11 messenger RNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. corpus.ulaval.ca [corpus.ulaval.ca]
- 6. Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: importance of Glu198 in microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 96806-34-7 [smolecule.com]
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Introduction
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is a multifaceted organic molecule featuring a combination of functional groups pivotal in various chemical and pharmaceutical contexts. Its structure, comprising a disubstituted urea backbone linked to an aromatic nitro compound and an alkyl halide, presents a unique infrared (IR) spectroscopic signature. Infrared spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules, providing a molecular "fingerprint" that is invaluable for structural elucidation, quality control, and reaction monitoring.[1]
This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea. We will deconstruct the molecule into its constituent functional groups, predict the characteristic absorption peaks based on established spectroscopic principles, and offer a comparative framework against simpler, related structures. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply IR spectroscopy for the characterization of complex small molecules.
Structural Analysis and Predicted IR Absorption Peaks
The diagnostic power of IR spectroscopy lies in its ability to identify specific functional groups, each of which gives rise to absorption bands in distinct regions of the spectrum. The structure of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea can be systematically analyzed to predict its key spectral features.
The Disubstituted Urea Core (-NH-C(O)-NH-)
The urea linkage is central to the molecule and produces several strong, characteristic absorption bands. As a secondary amide-like structure, it gives rise to the following key vibrations:
-
N-H Stretching (ν N-H): A secondary amide or N,N'-disubstituted urea typically displays a single, relatively sharp absorption band for the N-H stretch.[2] For 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea, we anticipate two distinct N-H stretching bands, one for each N-H group in their unique chemical environments (one adjacent to an alkyl group, the other to an aromatic ring). These peaks are generally found in the 3370-3170 cm⁻¹ region.[2] Their position and width are highly sensitive to intermolecular hydrogen bonding, which is expected to be significant in the solid state, causing broadening and a shift to lower wavenumbers.
-
C=O Stretching (Amide I Band): The carbonyl (C=O) stretch of the urea group is one of the most intense and reliable absorptions in the spectrum. For solid-state secondary amides and ureas, this peak, known as the Amide I band, typically appears in the 1680-1630 cm⁻¹ range.[2] Its exact position is influenced by resonance with the adjacent nitrogen atoms and intermolecular hydrogen bonding, which tends to lower the frequency.[3]
-
N-H Bending / C-N Stretching (Amide II Band): A highly characteristic peak for secondary amides and ureas is the Amide II band, which appears in the 1570-1515 cm⁻¹ region.[2] This strong absorption arises from a complex vibrational coupling between the in-plane N-H bending and C-N stretching modes.[4] The presence of this intense band alongside the Amide I peak is a strong indicator of the N,N'-disubstituted urea structure.
**2. The Aromatic Nitro Group (-C₆H₄-NO₂) **
The 3-nitrophenyl moiety introduces several defining spectral features, dominated by the highly polar nitro group.
-
Asymmetric and Symmetric NO₂ Stretching (ν NO₂): The nitro group produces two of the most characteristic and intense bands in the entire mid-infrared region.[1][5] For aromatic nitro compounds, the asymmetric stretch (ν_as) is a very strong absorption typically found between 1550-1475 cm⁻¹ .[1][6][7] The symmetric stretch (ν_s) is also strong and appears in the 1360-1290 cm⁻¹ range.[1][6][7] Conjugation with the aromatic ring shifts these bands to slightly lower frequencies compared to their aliphatic counterparts.[5]
-
Aromatic C-H and C=C Stretching: The aromatic ring itself contributes to the spectrum. Look for weak to medium C-H stretching vibrations just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9] A series of medium-intensity C=C in-ring stretching bands will also be present in the 1600-1400 cm⁻¹ region.[1][8] These may sometimes overlap with the more intense Amide II and NO₂ symmetric stretching bands.
-
Aromatic C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the C-H out-of-plane bending vibrations. The specific pattern of these bands is highly characteristic of the ring's substitution pattern (in this case, meta-substitution).[8]
The Chloroethyl Group (-CH₂-CH₂-Cl)
-
Aliphatic C-H Stretching (ν C-H): The sp³-hybridized C-H bonds of the ethyl chain will produce medium to strong absorption bands in the 3000-2850 cm⁻¹ region, distinctly below the aromatic C-H stretches.[8][9]
-
C-Cl Stretching (ν C-Cl): The carbon-chlorine stretch gives rise to a medium to strong band in the lower frequency "fingerprint" region of the spectrum, typically between 850-550 cm⁻¹ .[7][8] Its position can sometimes be ambiguous due to the complexity of this region.
Comparative Spectral Analysis and Data Summary
To confidently assign the peaks for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea, it is instructive to compare its expected spectrum with those of simpler, analogous compounds.
-
N,N'-Diphenylurea: This compound would show the characteristic N-H stretch (~3300 cm⁻¹), Amide I (~1650 cm⁻¹), and Amide II (~1550 cm⁻¹) bands, alongside aromatic C-H and C=C absorptions. It would, however, lack the strong NO₂ and C-Cl stretching bands.
-
3-Nitroaniline: This molecule would prominently display the strong asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretching bands and aromatic peaks, but would show primary amine N-H stretches (two bands, ~3400-3200 cm⁻¹) and lack the urea Amide I and Amide II bands.
-
2-Chloroethylamine: This simple molecule would be dominated by aliphatic C-H stretching (~2900 cm⁻¹) and a C-Cl stretch (~750-650 cm⁻¹), without any signals in the aromatic, nitro, or urea regions of the spectrum.
The spectrum of the target molecule is a composite of these features, creating a unique and identifiable fingerprint.
Summary of Predicted IR Peaks
| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Mode | Functional Group Assignment |
| 3370 - 3170 | Medium, Broad | N-H Stretch | Disubstituted Urea |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | 3-Nitrophenyl Group |
| 3000 - 2850 | Medium to Strong | Aliphatic C-H Stretch | Chloroethyl Group |
| 1680 - 1630 | Strong | C=O Stretch (Amide I) | Disubstituted Urea |
| 1600 - 1475 | Medium | Aromatic C=C Stretch | 3-Nitrophenyl Group |
| 1570 - 1515 | Strong | N-H Bend / C-N Stretch (Amide II) | Disubstituted Urea |
| 1550 - 1475 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | 3-Nitrophenyl Group |
| 850 - 550 | Medium to Strong | C-Cl Stretch | Chloroethyl Group |
Visualization of Key Molecular Vibrations
The following diagram illustrates the molecular structure and highlights the bonds responsible for the most significant IR absorption peaks.
Caption: Key vibrational modes for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the acquisition of a reliable and reproducible spectrum, the following protocol using a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a preferred method for solid samples as it requires minimal sample preparation and is non-destructive.
Methodology: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation and Background Collection:
-
Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) using a lint-free wipe. Allow the solvent to fully evaporate.
-
Collect a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. Ensure the ATR anvil is in the down position with the same pressure setting that will be used for the sample.
-
-
Sample Preparation and Loading:
-
Place a small amount (typically 1-5 mg) of the solid 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea powder directly onto the center of the ATR crystal.
-
Lower the press anvil until it makes firm and even contact with the sample. Apply consistent pressure using the instrument's torque knob or automated pressure clamp. Good contact between the sample and the crystal is essential for a high-quality spectrum.
-
-
Spectrum Acquisition:
-
Set the acquisition parameters. For a standard characterization spectrum, the following settings are recommended:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-adding scans improves the signal-to-noise ratio)
-
-
Initiate the sample scan. The instrument will collect the interferogram, perform a Fourier transform, and ratio the resulting single-beam spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Perform an ATR correction if required by the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, providing a spectrum that more closely resembles a traditional transmission spectrum.
-
Use the instrument software to label the significant peaks. Compare the peak positions with the predicted values in the data summary table to confirm the identity and purity of the compound.
-
Conclusion
The infrared spectrum of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is rich with information, providing a definitive fingerprint for its complex structure. The most prominent and diagnostic features are the pair of very strong NO₂ stretching bands between 1550-1290 cm⁻¹, the strong C=O (Amide I) and N-H bend (Amide II) bands characteristic of the urea linkage between 1680-1515 cm⁻¹, and the N-H stretching absorptions above 3100 cm⁻¹. When combined with the signals from the aromatic and chloroalkyl moieties, these peaks provide a robust method for the unambiguous identification and characterization of the molecule, serving as a critical tool in research, development, and quality assurance applications.
References
- BenchChem. (2025).
- University of Calgary. (n.d.). Infrared of nitro compounds. Chemistry.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Piasek, Z., & Urbanski, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
- Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- MDPI. (2022). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. PMC.
- University of Wisconsin-Pl
- University of California, Los Angeles. (n.d.). IR Absorption Table.
- WebSpectra. (n.d.). Table of Characteristic IR Absorptions.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Reproducibility of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea synthesis methods
An In-Depth Technical Guide to the Reproducible Synthesis of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
Introduction: The Significance of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea is a member of the chloroethylurea class of compounds. This family of molecules is of significant interest to the medicinal chemistry and drug development community due to their potential as antineoplastic agents. The core structure, featuring a reactive 2-chloroethyl group and a substituted phenyl ring, allows for a variety of biological activities. Aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl) ureas, have demonstrated notable anti-cancer properties, often by inhibiting receptor tyrosine kinases (RTKs)[1]. The reproducibility of synthesis is paramount for ensuring a consistent supply of high-purity material for biological screening, lead optimization, and further development.
This guide provides a comparative analysis of established methods for the synthesis of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea, focusing on reproducibility, experimental design, and self-validating protocols to ensure scientific integrity.
Methodology Comparison: Synthetic Routes to 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
The synthesis of unsymmetrical ureas can be approached through various pathways, including the use of phosgene, carbonyldiimidazole (CDI), or isocyanates[2][3]. For the target compound, the most direct and widely applicable method is the nucleophilic addition of an amine to an isocyanate.
Method 1: Direct Nucleophilic Addition (The Isocyanate Route)
This is the most straightforward and commonly employed method for preparing N-phenyl-N'-(2-chloroethyl)ureas[4]. The reaction involves the direct nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic carbonyl carbon of 2-chloroethyl isocyanate.
Causality Behind Experimental Choices:
-
Reagents: 3-nitroaniline serves as the nucleophile. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring and reduces the nucleophilicity of the amine compared to aniline. However, it is still sufficiently nucleophilic to react with the highly reactive isocyanate. 2-chloroethyl isocyanate is the electrophile, providing the chloroethylurea backbone.
-
Solvent: Anhydrous (dry) aprotic solvents such as dichloromethane (CH₂Cl₂)[4], tetrahydrofuran (THF)[5], or diethyl ether[6] are essential. The absence of water is critical because isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide, leading to unwanted side products and reduced yield.
-
Temperature: The reaction is typically initiated at a low temperature (0-5 °C)[5]. This is to control the initial exothermic reaction upon adding the highly reactive isocyanate to the amine solution. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion[5].
Reaction Scheme:
Caption: Direct synthesis via nucleophilic addition.
Alternative Phosgene-Free Methods
While the isocyanate route is preferred for its directness, other methods exist for forming the urea bond that avoid the direct handling of isocyanates.
-
Carbonyldiimidazole (CDI) Method: This approach involves activating an amine with CDI to form a carbamoyl-imidazole intermediate. This intermediate is then reacted in situ with a second amine[7][8]. This two-step, one-pot procedure can be advantageous when the desired isocyanate is not commercially available or is unstable.
-
Chlorosulfonyl Isocyanate Method: This involves the reaction of an amine with chlorosulfonyl isocyanate, followed by hydrolysis to yield the desired urea[9]. This method is noted for its high efficiency and purity of the resulting products[9].
While viable, these alternative methods introduce additional steps compared to the direct isocyanate addition for this specific target molecule, where the requisite isocyanate is readily available. Therefore, the direct addition method remains the most efficient and reproducible choice.
Quantitative Performance Comparison
The following table summarizes the typical performance metrics for the direct nucleophilic addition method, based on analogous syntheses reported in the literature.
| Parameter | Method 1: Direct Nucleophilic Addition |
| Starting Materials | 3-nitroaniline, 2-chloroethyl isocyanate |
| Solvent | Anhydrous Dichloromethane or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-15 hours[5][6] |
| Typical Yield | High (often >80%)[6] |
| Purification | Recrystallization or Flash Chromatography[4][5] |
| Key Advantage | High efficiency, one-step reaction |
| Reproducibility Factor | Highly dependent on the purity and dryness of reagents and solvent |
Detailed Experimental Protocol: Method 1
This protocol is a self-validating system. Adherence to the steps and comparison of analytical data to the expected values will ensure the integrity of the synthesis.
Materials and Equipment:
-
3-nitroaniline
-
2-chloroethyl isocyanate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-Layer Chromatography (TLC) apparatus
-
NMR spectrometer, IR spectrometer, Melting point apparatus
Workflow Diagram:
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-nitroaniline in anhydrous dichloromethane.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath, with continuous stirring.
-
Addition of Isocyanate: Add a solution of 1.0 equivalent of 2-chloroethyl isocyanate in anhydrous dichloromethane dropwise to the cooled aniline solution over approximately 30 minutes. Maintain the internal temperature below 10 °C during the addition[6].
-
Reaction: Continue stirring the reaction mixture at 0 °C for one hour, then remove the ice bath and allow the mixture to stir at room temperature for 12-15 hours[5].
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (3-nitroaniline) is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system (e.g., acetonitrile or an ethanol/water mixture) to yield the pure product[5].
-
Flash Chromatography: If recrystallization is insufficient, purify the crude material using flash column chromatography on silica gel[4].
-
Trustworthiness: A Self-Validating System
To ensure the identity and purity of the synthesized 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea, a complete characterization is essential. The experimental data should align with the expected values for the target structure.
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted benzene ring), two N-H protons (ureidyl protons), and two triplets for the -CH₂-CH₂-Cl ethyl chain. |
| ¹³C NMR | A signal for the urea carbonyl carbon (~155-160 ppm), signals for the aromatic carbons, and signals for the two carbons of the chloroethyl group. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the urea (~1650-1700 cm⁻¹), and N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹). |
| Melting Point | A sharp, defined melting point is indicative of high purity. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀ClN₃O₃, M.W. = 243.65 g/mol ). |
Safety and Handling
-
2-Chloroethyl isocyanate: This reagent is highly toxic, corrosive, and a lachrymator. It must be handled with extreme care in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
3-Nitroaniline: This compound is toxic and a suspected mutagen. Avoid inhalation, ingestion, and skin contact.
-
Dichloromethane: This solvent is a suspected carcinogen. All handling should occur within a fume hood.
Conclusion
The direct nucleophilic addition of 3-nitroaniline to 2-chloroethyl isocyanate stands out as the most efficient and reproducible method for synthesizing 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea. The key to high reproducibility lies in the stringent control of reaction conditions, particularly the exclusion of moisture and the careful management of temperature. By following the detailed protocol and using the specified analytical checks as a self-validating system, researchers can reliably produce high-purity material for further investigation in drug discovery and development programs.
References
- Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13, 6703-6712. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6drUTTYT6eb3oRu64-rBxu9SbFcTiQ-ZqaX3pDPj3YtqNJ4uZPVbtAqDbFbFofZvm_OZ3x7MFyJrSA09XUIE5W9jzY9W4K8Wh_3BohPIJd8EEmB3gUqqYatH5qojYN5kmN1mDk9RdNq5PZ1C-_cplMWeo175l4-ZLgd7ALkr4gJD67FUCTkNu9CCKAOo6PgtMc_Bsip9Y-YCFLg==]
- ChemicalBook. (n.d.). 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnvRdfurzBlitqBfyGxC0B4uoC5tj6Lf9QGwXPeez91ndMINZsohzFIJ8d3rH56tYixRiG9uAcmMLp8IGD_wmWPZjU_Ds6PqFvSa65njfvdfGqg-RI3E_QWMg_xIOpsg2JRL2zIyKgww9YLKy3WlOO7X09w-0hdsBIGwk9h3WqtyJv_f9SfXZ5VsYxASGSbYo=]
- PrepChem.com. (n.d.). Synthesis of 1-Neopentyl-3-(2-Chloroethyl) Urea. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmkcCsXTktUMbpiJQszmoxIDf_RxXvBX6orUUiN_CGjx0kYdY9z6Hwn64WAwQp415tT4Dz8vHypoJUM6F7lFkDx4uRu30xC9Jmv5ZrcBUNkQ48xCxawiF6NDqG1xAzTTF9xDUTj2NuzYg6Z21xJZULZg==]
- Scholars Research Library. (2015). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmg5vEyQx4CGivcekI_HEtPRaS5kj3DnQSkG-ARiV6X1VDEjk-0S12SeM5RG7eUxlgcU8V77VzGkYU7HJM7pwux2eYyACREUkYQeHSrif3BcTfRnQ7E8XOaeZyVctXr_cX6Zz1cZhP4RdHNxKQnfRXHyPbeuVWdMieHtj-eRxkX8f2xFcqHxuzTHVNKnTM0-cdr9rfuNTckp2sS7S0GJR-Iyt_XHVh235Tov4msvS0Shq5I7XxcqQHUdbMRdn7RfXwSHez0Z0Q65ado0QMr4h_YJmr3qjGtr2tAkdxUw==]
- International Journal of Scientific Research. (2018). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf8yR9-UNng5KYB65YhY0aV5bNHS2iPhSGEPm3g49NNk-eSV1oS9Wkc-yqCnVYaAPRHVa5wFNazMTnFQIEGsheXWlq8x26CadRE8e_5bhibi4ihhlFCKxF1YwHUkL1oc6ZtfdIN1tAgoffTFrGVsa3lePCj--8_QY=]
- Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtn8niOltwSaQ_klJh5jH-kee1kg30cm1GcKPWHLDp6mCKLz2NlslWzNFJjk-kYrxv4GaWDdR3ngZ6r7ausq8L_I8CbZd6YM1vneromJUwQ4zXTAuqfRtTiRqf_OPM_QKktm7dErFNQx7YuT7EnoCdDU_8luqtPCnLJvAscH9d3UC3TKyy0lWiC_f7gsfGgw==]
- PMC. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHStL2IfIije0K-3oFRVR4Ij3WD3atndMWwb6hAD3_sv7ygxIsbE85D0fjZM1TV1jQE1vC6W2ATZCLp0MdHUJ-2mdJHZFS-5l077r_m73IlaNj9EeyUOT1VNRFtRIXSNCUC_CpNZxsfcwn5plk=]
- European Patent Office. (2021). PROCESS FOR PREPARATION OF CARMUSTINE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlu0THbCApPvN97wZM_e0gRABdkqUbJplv1ODmFReCahQIhCQhB5YdZ-qkq-7fwfyV2lj5i5bYy85vq8vUNExcRbH_8Oh62Hn-jE9xQSBcnxemnB3zsyE7xQkOSpk_gSop1DFOLtUcCOwdB-Kfpj3fZwAN_QLex0Yu8lduc9_vxNnCWUdZOO3qtmWRL-8u9Pnw5TgXySSBGv-xCZ0WwXx4oURdWBnoNgh4Eg==]
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Synthesis of unsymmetrical urea derivatives via one-pot sequential three-component reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD8MrP8ku3T9s7hlf2Pp6MiKRUrja-kOJMGzYDed8z8ztrak3QwGMYUocRyVq76quHInCaanbT1arWUJeww8XIQAlH5MnaxibcX_KsN_U8jFTlT9QHQXNcTxnfHOIvTZWulj5iwQhA7IehINnpX_NHhMolcrKDOEE=]
- MDPI. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg3urVz8RNJTpBuJ_3dqi8SOh9SL2CJU6cyfaBfml1RKAIlF0RMLtCygHkig4XGCvCjBtHUGJ-oaEI6T7sGO6cY4-FY1xRJHjwkUIQ3JhMUzIiogZMhMOBU9vy2ebl4D6D9gc_]
- Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKTaRYcLzMDfi_BJ2FhzhWQEzUs_zg6VkPTA5ttuqJmimvO9Eiw1YDtmBPdq9EKiXr3ehGVKLpGHEmsVOXyeAGUzU_vIF4S3BnuveSZPzUp8cWRrXQg3TRphi77a9x05n-Uzuw8rRM3PVdkkSDEqisH1YlEyG0W4U=]
- ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaCJWg8hlcYf2Ui0HkIni0GtPZB7ATAqz8tDBJRzrJIOUt31KvsWug76HAA0n-TS3kRKAou2xd8xS4dwwrESzbqAmLJA1PwvRCeHYw62SL5Dc7UPqJeXnhecTUNk36oTOYHtMHxkycNj92DQSUl869nRi1aG7EHQGwSyu1u9daBZNw9oRQX54SScbjEnPqvc5W-XfwAJw_EVzjW5Ssoi5_HZZHN04=]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. data.epo.org [data.epo.org]
- 9. asianpubs.org [asianpubs.org]
Benchmarking 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea Against Standard Alkylating Agents: A Mechanistic and Experimental Guide
Executive Summary For decades, the standard paradigm for alkylating chemotherapeutics has been dominated by nitrosoureas—compounds designed to aggressively cross-link DNA. However, the development of aryl chloroethylureas (CEUs) has introduced a critical mechanistic divergence. This guide objectively benchmarks 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (CEU-3NP) against standard nitrosoureas (e.g., Lomustine/CCNU), detailing how the removal of the nitroso group shifts the pharmacological target from DNA to the cytoskeleton, and providing self-validating protocols to experimentally verify these claims.
The Chemical and Mechanistic Landscape: Causality of Action
To understand the performance of CEU-3NP, one must first analyze the causality behind its chemical stability compared to standard alkylating agents.
Standard Nitrosoureas (e.g., Lomustine): Classical nitrosoureas are characterized by an electron-withdrawing nitroso group (-NO) adjacent to the chloroethyl chain. In physiological aqueous environments, this nitroso group destabilizes the urea linkage, driving spontaneous heterolytic cleavage. This degradation yields two highly reactive intermediates: an isocyanate (which carbamoylates lysine residues on proteins) and a 2-chloroethyl carbonium ion. The carbonium ion acts as a "hard" electrophile, aggressively attacking the "hard" nucleophilic centers of DNA, specifically the O6 position of guanine, leading to lethal interstrand cross-links 1[1].
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea (CEU-3NP): CEU-3NP intentionally lacks the destabilizing nitroso moiety. Instead, the electron-withdrawing 3-nitro group on the phenyl ring stabilizes the urea core, preventing spontaneous degradation in systemic circulation. Consequently, CEU-3NP acts as an intact, "soft" electrophile. Its lipophilic 3-nitrophenyl geometry allows it to selectively dock into the hydrophobic colchicine-binding site (C-BS) of β-tubulin 2[2]. Once docked, the chloroethyl group is brought into close proximity with specific nucleophilic amino acids—namely Glutamic acid 198 (Glu-198) and Cysteine 239 (Cys-239)—facilitating a localized covalent acylation/alkylation event 3[3]. This disrupts microtubule dynamics, leading to G2/M cell cycle arrest rather than DNA damage-induced apoptosis 4[4].
Divergent mechanisms: Lomustine drives DNA alkylation, while CEU-3NP targets β-tubulin.
Experimental Benchmarking Protocols
To objectively benchmark CEU-3NP against standard alkylating agents, researchers must employ orthogonal, self-validating assays that distinguish between DNA-centric and protein-centric mechanisms.
Protocol 1: Target Engagement via EBI Cross-linking Assay
Rationale & Causality: N,N'-ethylene-bis(iodoacetamide) (EBI) is a bifunctional cross-linker that specifically bridges Cys-239 and Cys-354 within the colchicine-binding site of β-tubulin. When successfully cross-linked, β-tubulin migrates faster on an SDS-PAGE gel, appearing as a lower molecular weight band. Because CEU-3NP covalently binds near Cys-239/Glu-198, it sterically blocks EBI cross-linking. This creates a self-validating competitive inhibition system: if the drug hits the target, the EBI-induced band shift is prevented 5[5]. Lomustine, lacking C-BS affinity, serves as the negative control.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed MCF-7 breast cancer cells at
cells/well. Treat with vehicle (DMSO), CEU-3NP (10 µM), or Lomustine (10 µM) for 2 hours at 37°C. -
EBI Competition: Add 100 µM EBI directly to the live cells and incubate for an additional 1.5 hours.
-
Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Electrophoresis: Resolve 20 µg of total protein extract on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with an anti-β-tubulin primary antibody, followed by an HRP-conjugated secondary antibody.
-
Validation Analysis: CEU-3NP treated lanes will exhibit a single native β-tubulin band (confirming target engagement). Lomustine and vehicle lanes will exhibit a double band, confirming EBI cross-linking occurred unimpeded.
Workflow for validating β-tubulin target engagement using the EBI cross-linking assay.
Protocol 2: DNA Cross-linking Assessment via Alkaline Comet Assay
Rationale & Causality: To definitively prove that CEU-3NP lacks the DNA-damaging properties of standard alkylating agents, one must measure DNA interstrand cross-links. In this self-validating system, X-ray irradiation is used to induce baseline DNA strand breaks (increasing the electrophoretic "tail moment"). A true DNA cross-linker (Lomustine) will tether the strands together, significantly reducing the tail moment despite irradiation.
Step-by-Step Methodology:
-
Treatment: Treat cells with 50 µM CEU-3NP or Lomustine for 4 hours.
-
Break Induction: Expose the treated cells to 10 Gy X-ray irradiation to induce random single- and double-strand breaks.
-
Electrophoresis: Embed cells in low-melting-point agarose on glass slides. Lyse in alkaline buffer (pH > 13) to unwind DNA, then subject to electrophoresis (25 V, 300 mA) for 20 minutes.
-
Analysis: Stain with SYBR Gold and measure the tail moment using fluorescence microscopy. CEU-3NP will yield a high tail moment identical to the irradiated control (confirming no DNA cross-linking), whereas Lomustine will show a heavily restricted tail moment.
Quantitative Data Comparison
The following table summarizes the divergent pharmacological profiles of standard nitrosoureas versus CEU-3NP, synthesizing experimental outcomes from the aforementioned protocols.
| Parameter | Lomustine (Standard Nitrosourea) | 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea |
| Primary Pharmacological Target | DNA (O6-Guanine) | Protein (β-Tubulin C-BS) |
| Reactive Intermediate | 2-Chloroethyl carbonium ion & Isocyanate | Intact soft electrophile (CEU core) |
| Primary Cell Cycle Impact | Late S / G2 phase arrest | G2/M phase arrest |
| EBI Cross-linking Inhibition | Negative (Fails to block EBI adduct) | Positive (Blocks EBI adduct formation) |
| DNA Interstrand Cross-links | High (Significantly reduces tail moment) | Negligible (No effect on tail moment) |
| Aqueous Stability | Low (Spontaneous degradation) | High (Stabilized by 3-nitro group) |
References
- Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. NCBI Bookshelf.
- Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval.
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives. Journal of Medicinal Chemistry - ACS Publications.
- Styryl-N-phenyl-N'-(2-chloroethyl)ureas and Styrylphenylimidazolidin-2-ones as New Potent Microtubule-Disrupting Agents. Corpus UL.
- 2-Chloroethylurea | 6296-42-0. Benchchem Technical Support.
Sources
Safety Operating Guide
1-(2-Chloroethyl)-3-(3-nitrophenyl)urea proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea , a cytotoxic alkylating agent.[1] These protocols are designed for researchers and safety officers to ensure compliance with Environmental Health & Safety (EHS) standards and RCRA (Resource Conservation and Recovery Act) regulations.
Part 1: Executive Safety Assessment
Chemical Identity & Hazard Profile
-
Chemical Name: 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea[1]
-
Class: N-(2-chloroethyl)urea (CEU) derivative; Nitrogen Mustard Analog.[1]
-
Molecular Formula: C
H ClN O -
Primary Hazard: Alkylating Agent . This compound possesses a 2-chloroethyl "warhead" capable of cyclizing to form an aziridinium ion, which alkylates DNA (specifically at the N7 position of guanine). It must be treated as a mutagen, carcinogen, and cytotoxic hazard .
Core Directive: Due to its alkylating mechanism, this compound must be managed as Cytotoxic/Antineoplastic Waste . It is strictly prohibited to dispose of this chemical down the drain or in general trash.
Part 2: Waste Classification & Segregation
Proper segregation is the first line of defense against environmental contamination. Use the following matrix to classify waste streams.
| Waste Category | Description | RCRA Classification | Disposal Container |
| Bulk Chemical | Unused solid powder or concentrated stock solutions.[1] | Hazardous Waste (Likely Toxic/Reactive) | Black or RCRA Hazardous Container |
| Trace Contaminated | Gloves, paper towels, bench paper, empty vials (<3% residue). | Trace Chemotherapy | Yellow Chemotherapy Waste Bin |
| Liquid Waste | Reaction mixtures, HPLC effluents, mother liquors. | Hazardous Liquid | Satellite Accumulation Carboy (Glass/HDPE) |
| Sharps | Needles or broken glass contaminated with the agent. | Biohazard/Sharps | Red or Purple Sharps Container |
Part 3: Disposal Decision Logic (Workflow)
The following flowchart illustrates the decision-making process for disposing of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea in various experimental states.
Figure 1: Decision logic for segregating and disposing of alkylating urea waste streams.
Part 4: Detailed Disposal Protocols
Protocol A: Solid & Bulk Waste (The "P-List" Standard)
Even if this specific analog is not explicitly "P-listed" or "U-listed" by the EPA, best practice dictates treating it with the same rigor as BCNU (Carmustine) or CCNU.[1]
-
Containment: Place the original vial (tightly capped) into a clear, sealable secondary bag (e.g., Ziploc).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "1-(2-Chloroethyl)-3-(3-nitrophenyl)urea".[1]
-
Hazards: Check "Toxic" and "Carcinogen".
-
-
Disposal: Transfer to the designated Cytotoxic Waste Drum (often Black or White with specific labeling) for off-site high-temperature incineration.[1]
Protocol B: Liquid Waste (Reaction Mixtures)
-
Compatibility Check: Ensure the collection carboy is compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass for chlorinated solvents).
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) or highly reactive metals.
-
pH Adjustment: Maintain a neutral pH (6-8) in the waste container to prevent uncontrolled hydrolysis or gas evolution, unless part of a specific deactivation step.
-
Hand-off: Cap tightly when 90% full and request EHS pickup.
Protocol C: Spill Cleanup & Chemical Deactivation
In the event of a spill, you must chemically deactivate the alkylating moiety (the 2-chloroethyl group) before final cleanup.
Mechanism: The goal is to nucleophilically attack the carbon-chlorine bond or the aziridinium intermediate, rendering it non-alkylating.
Reagents Required:
-
Solution A: 5% Sodium Thiosulfate (Na
S O ) in water. (Preferred nucleophile). -
Solution B: 0.1 M Sodium Hydroxide (NaOH). (Base to accelerate hydrolysis).
Step-by-Step Decontamination:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Wear double nitrile gloves, a Tyvek lab coat, and safety goggles. Use a respirator (N95 or half-mask) if powder is aerosolized.[1]
-
Contain: Cover the spill with absorbent pads soaked in Solution A (Thiosulfate) .
-
Deactivate: Allow the pads to sit for 30 minutes . The thiosulfate acts as a "scavenger," reacting with the alkylating groups.
-
Clean: Wipe the area with Solution B (NaOH) to ensure hydrolysis of any remaining residues.
-
Final Wash: Rinse the area with water and detergent.
-
Disposal: Place all used pads, gloves, and wipes into a Yellow Chemotherapy Waste Bag for incineration.
Part 5: Scientific Rationale (Mechanism of Action)
Understanding the chemistry ensures safer handling. 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea functions as a monofunctional alkylating agent.[1]
-
Activation: Under physiological conditions (pH 7.4), the nitrogen lone pair attacks the
-carbon of the chloroethyl group. -
Aziridinium Formation: This releases a chloride ion and forms a highly reactive aziridinium ion (a strained 3-membered ring).
-
Alkylation: This electrophile attacks nucleophilic centers on DNA (specifically the N7 of Guanine), leading to depurination or strand breaks.
Why Incineration?
Chemical deactivation (hydrolysis) is effective for surfaces but difficult to validate for bulk quantities. High-temperature incineration (>1000°C) ensures complete thermal decomposition of the organic framework into CO
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75394, 1-(2-Chloroethyl)-1-nitrosourea (Related Structure).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Description for Nitrosoureas (U-Listed Wastes). 40 CFR Part 261.[2]33. Retrieved from [Link]
-
National Institutes of Health (NIH) - Office of Research Services. Waste Disposal Guide for Antineoplastic Agents. Retrieved from [Link]
-
Leggett, R. W., et al. "N-aryl-N'-(2-chloroethyl)ureas: Synthesis and Alkylating Activity."[1] Journal of Medicinal Chemistry. (General reference for CEU chemistry).
Sources
Personal protective equipment for handling 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
As a Senior Application Scientist, I have developed this comprehensive standard operating procedure (SOP) to address the specific physicochemical threats posed by 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea .
Handling rare, highly potent alkylating agents requires moving beyond generic safety data sheets. This guide synthesizes mechanistic chemistry with field-proven logistical controls to establish a self-validating safety framework for your laboratory.
Chemical Hazard Profile & Mechanistic Causality
To design an effective containment strategy, we must first understand the molecular behavior of the compound. 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea presents a dual-threat profile:
-
The Chloroethyl Moiety (Toxicity): This functional group acts as a potent alkylating agent. Upon intracellular activation, it forms a reactive electrophilic species that covalently binds to DNA (primarily at the Guanine N7 position), causing cross-linking, strand breaks, and subsequent apoptosis (1[1]).
-
The Nitrophenyl Moiety (Permeability): The addition of the nitrophenyl ring significantly lowers the molecule's topological polar surface area (TPSA), rendering it highly lipophilic. This allows the compound to rapidly bypass the stratum corneum (skin) and permeate standard natural rubber latex.
Because of its structural similarity to established nitrosourea chemotherapeutic agents (e.g., BCNU, CCNU), strict adherence to hazardous drug handling guidelines established by NIOSH and OSHA is mandatory to prevent occupational exposure (2[2]).
Fig 1. Mechanism of chloroethyl-mediated DNA alkylation and subsequent cytotoxicity.
Personal Protective Equipment (PPE) Matrix
Every piece of PPE selected below is dictated by the chemical's specific mechanistic properties. Do not substitute materials without consulting a chemical hygiene officer.
| Equipment Category | Specification | Mechanistic Causality / Rationale |
| Hand Protection | Double-layered Nitrile or Neoprene gloves (ASTM D6978 tested) | The lipophilic nitrophenyl group permeates latex. Double-gloving provides a fail-safe against micro-tears during mechanical manipulation (3[3]). |
| Body Protection | Polyethylene-coated (Tyvek) gown with closed front and knit cuffs | Woven cotton lab coats absorb lipophilic powders. Polyethylene creates an impermeable barrier against accidental aerosolization or spills. |
| Eye/Face Protection | Indirect vented chemical goggles + Face shield | Prevents conjunctival absorption of airborne particulates. Indirect venting stops liquid splash ingress when solubilizing the compound. |
| Respiratory | N95 or P100 half-mask respirator (if handled outside BSC) | Mitigates inhalation of aerosolized micro-powders. The chloroethyl group is highly toxic to pulmonary epithelium. |
| Containment | Class II, Type B2 Biological Safety Cabinet (BSC) | 100% exhaust to the outside prevents recirculation of toxic particulates or vapors into the laboratory environment (4[4]). |
Operational Workflow: Self-Validating Protocol
To ensure trustworthiness in your execution, this protocol incorporates built-in validation checks. Proceed only when each validation step is confirmed.
Step 1: Environmental Preparation
-
Action: Purge the Class II Type B2 BSC for 5 minutes prior to use. Line the work surface with a plastic-backed absorbent pad.
-
Validation Check: Verify the BSC magnehelic gauge reads within the certified safe zone (typically 0.4–0.6 inches of water).
Step 2: PPE Donning
-
Action: Don the Tyvek gown, followed by the inner pair of nitrile gloves (tucked under the gown cuffs), and the outer pair of nitrile gloves (pulled over the gown cuffs).
-
Validation Check: Perform a visual inspection and tactile stretch test of the outer gloves to ensure zero micro-punctures.
Step 3: Weighing and Transfer
-
Action: Use an anti-static weighing boat and a dedicated micro-spatula to transfer the powder.
-
Validation Check: The analytical balance must read exactly 0.0000g after taring the anti-static boat. Before moving your hands out of the immediate weighing zone, visually inspect the outer gloves for any yellow/white powder residue.
Step 4: Solubilization
-
Action: Add the target vehicle (e.g., DMSO or designated buffer) directly to the weighing boat or transfer tube inside the BSC.
-
Validation Check: The resulting solution must be completely transparent with zero particulate matter remaining. This confirms full dissolution and eliminates the risk of aerosolizing dry powder during subsequent pipetting.
Fig 2. Step-by-step operational and containment workflow for handling alkylating agents.
Spill Response & Disposal Plan
Alkylating agents and their precursors are highly reactive but can be neutralized or safely managed through targeted chemical degradation.
Immediate Spill Response:
-
Chemical Quenching: Do NOT dry sweep, as this will immediately aerosolize the active pharmaceutical ingredient (5[5]). Instead, dampen solid spills with 5% acetic acid or 60-70% ethanol. The ethanol acts as a solvent for the lipophilic compound, while mildly acidic conditions facilitate the controlled breakdown of urea derivatives without generating explosive byproducts (6[6]).
-
Mechanical Removal: Use absorbent pads to lift the dissolved compound.
-
Surface Wash: Wash the decontaminated area with a high-pH soap and water solution to remove residual organics, followed by a final distilled water wipe.
Routine Disposal:
-
All consumables (pipette tips, weigh boats, absorbent pads, and outer gloves) that come into contact with the compound must be placed into a rigid, leak-proof hazardous waste container inside the BSC.
-
The waste must be clearly labeled as "Cytotoxic / Alkylating Agent Waste."
-
Final Destruction: High-temperature incineration (typically >1000°C) is the only acceptable method of final disposal for chloroethylurea derivatives to ensure complete cleavage of the carbon-chlorine and urea bonds.
References
-
BenchChem. "2-Chloroethylurea Handling and Personal Protective Equipment (PPE)." BenchChem Technical Support, Jan 2026. 3
-
BenchChem. "1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea Safety and Handling." BenchChem Technical Support. 1
-
Pan American Health Organization (PAHO). "Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings." PAHO Guidelines. 4
-
CAMEO Chemicals (NOAA). "1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA." Chemical Data Sheet. 6
-
CAMEO Chemicals (NOAA). "N-NITROSO-N-ETHYLUREA." Chemical Data Sheet. 5
-
National Toxicology Program (NTP). "Report on Carcinogens, Fifteenth Edition - Nitrosourea Chemotherapeutic Agents." National Institutes of Health. 2
Sources
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. www3.paho.org [www3.paho.org]
- 5. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
